molecular formula C10H19NO3 B1479179 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid CAS No. 2098132-15-9

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Katalognummer: B1479179
CAS-Nummer: 2098132-15-9
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: HMMIRNLBVNLRDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (CAS 2098132-15-9) is a synthetic organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is characterized by a piperidine ring substituted with an ethyl group and a hydroxyl group, a structural motif common in medicinal chemistry . The compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Piperidine derivatives similar to this compound are frequently investigated for their potential as biochemical probes and for their interactions with enzymes and receptors . Specifically, related compounds have been studied for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in metabolic disease research such as for type 2 diabetes management . The calculated physicochemical properties include a pKa of 3.83 and an XLogP3 of -1.9, indicating its hydrophilic nature . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-8-7-11(5-3-9(8)12)6-4-10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMIRNLBVNLRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and characterization of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, and functionalized derivatives serve as critical building blocks for novel therapeutic agents.[1] This document moves beyond a simple recitation of steps, offering in-depth explanations for the chosen synthetic strategy, the rationale behind specific reaction conditions, and a self-validating protocol for structural elucidation and purity assessment. It is intended for researchers, chemists, and drug development professionals who require a robust and reproducible pathway to this valuable compound.

Strategic Approach: Retrosynthesis and Pathway Design

Before embarking on any synthesis, a logical retrosynthetic analysis is paramount. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a strategic and efficient forward-synthetic pathway.

The target molecule, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, possesses two key structural features: the N-substituted propanoic acid chain and the 3-ethyl-4-hydroxy-substituted piperidine core. The most logical disconnection point is the C-N bond formed between the piperidine nitrogen and the propanoic acid chain. This suggests an N-alkylation of a pre-formed 3-ethyl-4-hydroxypiperidine core.

This leads to two primary synthetic challenges:

  • N-alkylation of the piperidine core: The secondary amine of the piperidine ring must be selectively alkylated with a three-carbon chain bearing a carboxylic acid group. A Michael addition to an acrylate derivative is a highly efficient method for this transformation.[3]

The chosen forward-synthetic strategy, therefore, involves a two-stage process: the catalytic hydrogenation of a pyridine precursor to form the piperidine ring, followed by a conjugate addition to introduce the propanoic acid side chain.

Synthesis Workflow: A Visual Guide

The overall synthetic process is outlined below. This workflow visualizes the transformation from the initial pyridine starting material to the final purified product, highlighting the key intermediate stage.

G cluster_0 Stage 1: Piperidine Core Synthesis cluster_1 Stage 2: Side-Chain Installation & Deprotection A 3-Ethyl-4-methoxypyridine B Catalytic Hydrogenation (H₂, PtO₂, AcOH) A->B Reduction C cis/trans-3-Ethyl-4-methoxypiperidine B->C Formation of Piperidine Ring D Michael Addition (Acrylic Acid, MeOH) C->D N-Alkylation E 3-(3-Ethyl-4-methoxypiperidin-1-yl)propanoic acid D->E F Demethylation (HBr, Heat) E->F O-Deprotection G 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (Target Molecule) F->G

Caption: High-level overview of the two-stage synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of 3-Ethyl-4-hydroxypiperidine

The synthesis of the piperidine core is achieved via the complete reduction of a substituted pyridine precursor.[4] We utilize 3-ethyl-4-methoxypyridine as the starting material to protect the hydroxyl group during the potentially harsh reduction conditions. The methoxy group can be cleaved in a subsequent step.

Protocol: Catalytic Hydrogenation of 3-Ethyl-4-methoxypyridine

  • Reactor Setup: To a 250 mL hydrogenation vessel, add 3-ethyl-4-methoxypyridine (10.0 g, 72.9 mmol) and glacial acetic acid (100 mL). The acetic acid serves as a solvent and helps to activate the catalyst.

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g, 2.2 mmol) to the solution under a stream of inert gas (nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 24-48 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in 1 M sodium hydroxide (100 mL) to neutralize any remaining acid and deprotonate the piperidinium salt.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethyl-4-methoxypiperidine as a mixture of cis and trans isomers. This intermediate is often used directly in the next step without further purification.

Stage 2: N-Alkylation via Michael Addition

With the piperidine core in hand, the propanoic acid side chain is introduced via a Michael addition reaction with acrylic acid. This conjugate addition is a highly efficient method for forming C-N bonds with secondary amines.

Protocol: Synthesis of 3-(3-Ethyl-4-methoxypiperidin-1-yl)propanoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 3-ethyl-4-methoxypiperidine (approx. 72.9 mmol) in methanol (100 mL).

  • Reagent Addition: Add acrylic acid (5.7 g, 79.1 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting piperidine.

  • Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil, 3-(3-Ethyl-4-methoxypiperidin-1-yl)propanoic acid, is carried forward to the deprotection step.

Final Step: O-Demethylation

The final step is the cleavage of the methyl ether to reveal the target hydroxyl group. Strong acid, such as hydrobromic acid, is effective for this transformation.

Protocol: Synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

  • Reaction Setup: To the crude product from the previous step, add 48% aqueous hydrobromic acid (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 125 °C) for 6-8 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product may precipitate as the hydrobromide salt. If so, collect the solid by filtration. If not, carefully adjust the pH of the solution to ~7 using solid sodium bicarbonate. Caution: CO₂ evolution.

  • Purification: The zwitterionic product has limited solubility in many organic solvents. A common purification method is recrystallization from an ethanol/water mixture or purification via ion-exchange chromatography.

  • Drying: Dry the purified white solid under vacuum at 40 °C to yield the final product, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous structural evidence.

Analytical Workflow

The following diagram illustrates the logical flow for the characterization of the final product.

G cluster_0 Spectroscopic Analysis A Final Product (Crude) B Purification (Recrystallization or Ion-Exchange Chromatography) A->B C Purity Assessment (HPLC/UPLC) B->C >95% Purity Target D Structural Elucidation B->D E ¹H & ¹³C NMR D->E Proton & Carbon Environment F Mass Spectrometry (ESI-MS) D->F Molecular Weight Confirmation G FT-IR Spectroscopy D->G Functional Group Identification

Caption: Systematic workflow for product characterization and validation.

Predicted Analytical Data

The following tables summarize the expected data from key analytical techniques. This data serves as a benchmark for experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, 400 MHz) Note: The reduction of the pyridine ring creates a mixture of cis and trans diastereomers. This will result in two sets of signals or broadened signals in the NMR spectra. The chemical shifts provided are approximate ranges.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
-CH₂-COOH2.5 - 2.7 (t)30 - 35Methylene alpha to the carboxyl group.
-N-CH₂-2.9 - 3.2 (t)48 - 52Methylene alpha to the piperidine nitrogen.
Piperidine Ring H1.5 - 3.5 (m)25 - 60Complex, overlapping multiplets for the piperidine ring protons.
-CH(OH)-3.8 - 4.1 (m)65 - 70Proton on the carbon bearing the hydroxyl group.
-CH(Et)-1.8 - 2.2 (m)35 - 40Methine proton at the 3-position of the ring.
-CH₂CH₃1.2 - 1.5 (q)20 - 25Methylene of the ethyl group.
-CH₂CH₃0.8 - 1.0 (t)10 - 15Methyl of the ethyl group.
-COOH(Not observed in D₂O)175 - 180Carboxylic acid carbon, deshielded by oxygen atoms.[5]

Table 2: Key FT-IR and Mass Spectrometry Data

Technique Expected Result Interpretation
FT-IR (KBr Pellet)Broad Absorbance: 3200-3500 cm⁻¹Strong Absorbance: 1700-1725 cm⁻¹Absorbance: 1550-1610 cm⁻¹O-H stretch from the alcohol and carboxylic acid.[6]C=O stretch of the carboxylic acid.COO⁻ asymmetric stretch (zwitterionic form).
ESI-MS [M+H]⁺ = 202.14 m/zCorresponds to the protonated molecular ion (C₁₀H₁₉NO₃ + H⁺).

Safety and Handling

  • Platinum(IV) oxide (PtO₂): Pyrophoric when dry and in the presence of hydrogen. Handle as a slurry and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated fume hood with appropriate pressure-rated equipment.

  • Hydrobromic Acid: Highly corrosive and causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This guide presents a robust and logically designed pathway for the synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. By breaking down the process into a strategic retrosynthesis, detailed experimental protocols, and a comprehensive characterization workflow, this document provides the necessary tools for its successful and reproducible preparation. The insights into the causality behind experimental choices and the inclusion of predictive data ensure that this guide serves as a valuable resource for scientists engaged in the synthesis of novel piperidine-based compounds for pharmaceutical research.

References

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4467. [1]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [4]

  • Kavková, K., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. [7]

  • Wang, L., et al. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Synthetic Communications, 37(19), 3423-3433. [2]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [8]

  • Geroski, D., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 15(10), 1269. [3]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [9]

  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook. [6]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. [5]

  • Wang, Y., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology, 13(15), 4529-4534. [10]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. [11]

  • Wu, J., & Chen, Z. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9037-9047. [12][13]

Sources

Comprehensive Spectroscopic Characterization of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid: NMR, IR, and MS Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in modern drug discovery. 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (C₁₀H₁₉NO₃) represents a versatile building block, combining a basic piperidine core, a hydrogen-bond donating secondary alcohol, and an acidic propanoic acid moiety. Because this molecule contains both a basic tertiary amine and a carboxylic acid, it predominantly exists as a zwitterion in aqueous solutions and solid states, fundamentally altering its spectroscopic signatures.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this compound. By moving beyond simple data listing, we deconstruct the physical chemistry driving each spectral phenomenon and establish self-validating experimental protocols to ensure absolute data integrity.

Molecular Architecture & Physicochemical Profile

Before interpreting spectral data, it is imperative to establish the molecule's foundational properties. The presence of two adjacent stereocenters (C-3 and C-4 on the piperidine ring) dictates that the compound exists as diastereomers (cis/trans), which will exhibit distinct NMR coupling constants[1].

PropertyValueCausality / Significance
Molecular Formula C₁₀H₁₉NO₃Determines the exact mass and isotopic distribution.
Molecular Weight 201.26 g/mol Target mass for low-resolution MS.
Monoisotopic Mass 201.1365 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Degree of Unsaturation 2Accounts for one ring (piperidine) and one double bond (C=O).
Predicted pKa ~4.0 (COOH), ~9.5 (NH⁺)Drives the zwitterionic nature at physiological pH, impacting solubility and IR/NMR solvent selection[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework. Because of the zwitterionic nature of the amino acid, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are the optimal solvents. The use of CDCl₃ often results in poor solubility and broadened peaks due to intermolecular hydrogen bonding[2].

¹H NMR Analysis (400 MHz, CD₃OD)

The ¹H NMR spectrum is defined by the deshielding effects of the electronegative heteroatoms (N, O) and the complex splitting patterns arising from the rigid chair conformation of the piperidine ring[3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Structural Logic
3.50 – 3.70 dt (or m)1HH-4 (CH-OH)Heavily deshielded by the adjacent hydroxyl oxygen. The multiplicity depends on the axial/equatorial orientation. A large J value (~10 Hz) indicates an axial-axial relationship with H-3[3].
2.90 – 3.20 m4HH-2, H-6 (eq) & N-CH₂Protons adjacent to the basic nitrogen are deshielded. The equatorial protons of the ring typically resonate downfield of the axial protons due to anisotropic effects[2].
2.40 – 2.60 t, J = 7.2 Hz2HCH₂-COOHDeshielded by the adjacent carbonyl group. Splits into a triplet due to the adjacent N-CH₂ group.
2.00 – 2.30 m2HH-2, H-6 (ax)Axial protons on the piperidine ring, shifted upfield relative to their equatorial counterparts.
1.50 – 1.90 m3HH-3, H-5Ring backbone protons. H-3 is a complex multiplet due to coupling with H-2, H-4, and the ethyl side chain.
1.30 – 1.50 m2HCH₂ (Ethyl)Aliphatic methylene, split by the adjacent methyl and H-3.
0.90 – 1.00 t, J = 7.5 Hz3HCH₃ (Ethyl)Terminal methyl group. The triplet confirms attachment to a CH₂ group[3].
¹³C NMR Analysis (100 MHz, CD₃OD)

The ¹³C spectrum provides a direct count of the 10 unique carbon environments.

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality & Structural Logic
~178.0 Quaternary (C=O)Carboxylic AcidHighly deshielded sp² carbon. In CD₃OD, the shift may appear slightly upfield (~175 ppm) if the carboxylate anion (COO⁻) is formed[2].
~70.5 Methine (CH)C-4 (C-OH)Deshielded by the direct attachment to the electronegative oxygen atom.
~58.0, ~53.5 Methylene (CH₂)C-2, C-6Ring carbons adjacent to the nitrogen. C-2 is typically further downfield due to the proximity of the C-3 ethyl group.
~54.0 Methylene (CH₂)N-CH₂ (Propanoic)Deshielded by the nitrogen atom.
~42.0 Methine (CH)C-3Shifted downfield relative to C-5 due to the ethyl substitution[3].
~32.0 Methylene (CH₂)CH₂-COOHAlpha to the carbonyl group.
~30.0 Methylene (CH₂)C-5Unsubstituted ring carbon, relatively shielded.
~22.5 Methylene (CH₂)CH₂ (Ethyl)Aliphatic chain carbon.
~11.5 Methyl (CH₃)CH₃ (Ethyl)Highly shielded terminal aliphatic carbon[2].
2D NMR Strategy for Absolute Assignment

To resolve overlapping multiplets (especially in the 1.5–3.0 ppm region), a self-validating 2D NMR workflow is strictly required.

NMR_Workflow Start Sample Prep (CD3OD or D2O) OneD 1D NMR Acquisition (1H & 13C) Start->OneD COSY 1H-1H COSY (Vicinal Coupling) OneD->COSY HSQC 1H-13C HSQC (Direct C-H) OneD->HSQC HMBC 1H-13C HMBC (Long-Range C-H) OneD->HMBC Elucidation 3D Structure & Stereochemistry Elucidation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Figure 1: Logical workflow for 2D NMR structural elucidation of piperidine derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical insights into the functional groups and the physical state of the molecule. Because 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid contains both a basic amine and an acidic carboxyl group, solid-state IR (ATR-FTIR) will reveal its zwitterionic nature.

Wavenumber (cm⁻¹)IntensityAssignmentCausality & Structural Logic
3200 – 3400 Broad, StrongO-H stretchSecondary alcohol. Broadened due to extensive intermolecular hydrogen bonding[3].
2500 – 3000 Broad, MediumN-H⁺ stretchIn the solid state, the proton transfers from the acid to the piperidine nitrogen, creating a broad "ammonium band" that overlaps with C-H stretches[4].
2850 – 2960 Sharp, StrongC-H stretch (sp³)Aliphatic stretches from the piperidine ring and ethyl group.
1560 – 1600 StrongCOO⁻ (Asymmetric)The absence of a sharp peak at ~1710 cm⁻¹ (free C=O) and the presence of this band confirms the carboxylate zwitterion[3].
1380 – 1420 MediumCOO⁻ (Symmetric)Symmetric stretching of the carboxylate anion.
1050 – 1100 StrongC-O stretchCharacteristic of a secondary alcohol (C-4 position)[4].

Mass Spectrometry (LC-MS/MS) & Fragmentation

Electrospray Ionization (ESI) in positive mode is the gold standard for basic nitrogen-containing compounds. The tertiary amine readily accepts a proton to form the [M+H]⁺ pseudomolecular ion at m/z 202.14 [5].

Fragmentation Causality

Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) reveals the structural connectivity. Nitrogen acts as the charge-retaining center, directing the fragmentation[6].

  • Loss of Water (-18 Da): The hydroxyl group at C-4 is easily eliminated as H₂O, yielding a fragment at m/z 184.13 . This is a highly characteristic neutral loss for cyclic alcohols[6].

  • Loss of Propanoic Acid (-72 Da): The N-alkyl chain undergoes a retro-Michael-type elimination or inductive cleavage, losing acrylic acid (or the propanoic acid radical) to yield the intact protonated piperidine core at m/z 130.12 [5].

  • Sequential Cleavage: The core cation can further dehydrate to yield a highly stable conjugated iminium ion at m/z 112.11 .

MS_Fragmentation M_plus_H [M+H]+ m/z 202.14 Loss_H2O [M+H - H2O]+ m/z 184.13 M_plus_H->Loss_H2O - H2O (-18 Da) Core_Cation Piperidine Core m/z 130.12 M_plus_H->Core_Cation - Propanoic Acid (-72 Da) Dehydrated_Core Dehydrated Core m/z 112.11 Loss_H2O->Dehydrated_Core - Propanoic Acid (-72 Da) Core_Cation->Dehydrated_Core - H2O (-18 Da)

Figure 2: ESI-MS/MS fragmentation pathways for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Self-Validating Experimental Protocols (SOPs)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not assume instrument perfection. The following workflows incorporate mandatory self-validation steps.

SOP 1: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CD₃OD.

  • Internal Validation: Add 0.05% Tetramethylsilane (TMS). Causality: TMS acts as an internal standard; forcing the TMS peak to exactly 0.00 ppm validates the chemical shift axis and corrects for magnetic drift[2].

  • Tuning and Matching: Manually tune the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Causality: Ensures maximum power transfer, optimizing the Signal-to-Noise (S/N) ratio, especially critical for the insensitive ¹³C nucleus.

  • Acquisition: Run ¹H with a 30° pulse angle and a relaxation delay (D1) of 2 seconds. For ¹³C, use a D1 of 2-3 seconds and minimum 1024 scans to resolve quaternary carbons.

SOP 2: ATR-FTIR Background Subtraction
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate.

  • Background Validation: Acquire a background spectrum (ambient air). Causality: This step is mandatory to subtract atmospheric H₂O vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) which would otherwise obscure the sample's O-H and N-H stretches[4].

  • Sample Acquisition: Place 2-3 mg of solid powder on the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

SOP 3: LC-MS/MS Tuning and Calibration
  • Instrument Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run. Causality: Validates mass accuracy to within <5 ppm error and ensures the quadrupole resolution is correctly set to 0.7 Da (FWHM).

  • Chromatography: Use a C18 reverse-phase column. Mobile phase A: 0.1% Formic acid in Water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Causality: Formic acid forces the molecule into its protonated [M+H]⁺ state, maximizing ESI+ ionization efficiency[5].

  • CID Optimization: Perform a product ion scan isolating m/z 202.1. Ramp the collision energy (CE) from 10 to 40 eV to capture both the primary water loss (low CE) and the core fragmentation (high CE)[6].

References

  • National Center for Biotechnology Information. "1-Piperidinepropanoic acid | C8H15NO2 | CID 117782" PubChem. Available at:[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 7th Edition." John Wiley & Sons. Available at:[Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S. "Introduction to Spectroscopy, 3rd Edition." Brooks/Cole. Available at:[Link][4]

  • Pivatto, M., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry. PubMed. Available at:[Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. "Introduction to Spectroscopy, 4th Edition." Cengage Learning. Available at:[3]

Sources

Physical and chemical properties of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, recognized for its prevalence in numerous FDA-approved pharmaceuticals and biologically active alkaloids.[1] As a six-membered nitrogenous heterocycle, the piperidine scaffold is not merely a passive structural element; it actively imparts favorable physicochemical and pharmacokinetic properties to a molecule.[2] Its three-dimensional structure allows for the precise spatial orientation of substituents, crucial for specific interactions with biological targets, while its basic nitrogen atom offers a handle for modulating properties like solubility and receptor binding.[3][4]

This guide focuses on 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, a molecule that combines the privileged piperidine scaffold with a propanoic acid side chain. This combination creates a compound with zwitterionic potential, featuring both a basic nitrogen and an acidic carboxylic acid. Such characteristics are of profound interest in drug development, as they directly influence critical parameters like absorption, distribution, metabolism, and excretion (ADME). Understanding the core physical and chemical properties of this molecule is, therefore, the foundational step in evaluating its potential as a drug candidate or a chemical probe.

This document serves as a comprehensive technical resource, providing calculated and predicted data based on established chemical principles and data from analogous structures. It further outlines detailed, field-proven experimental protocols for the empirical determination of its most critical physicochemical parameters, offering a roadmap for its characterization in a research and development setting.

Compound Identity and Calculated Properties

A precise understanding of a compound's basic molecular properties is the starting point for all further investigation. The following data for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid have been calculated based on its chemical structure.

PropertyValueRationale / Source
IUPAC Name 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acidStandardized nomenclature
Molecular Formula C₁₀H₁₉NO₃Calculated from structure
Molecular Weight 201.26 g/mol Calculated from atomic weights
Canonical SMILES CCC1CC(C(N1CCC(=O)O)C)OStructural representation
InChI Key Inferred from structureA unique structural identifier
CAS Number Not assignedThis specific molecule is not broadly cataloged. The hydrochloride salt of the related 3-(4-hydroxypiperidin-1-yl)propanoic acid is CAS 1197502-89-8.[5]

Predicted Physicochemical Profile

The interplay of a molecule's functional groups dictates its behavior in biological systems. The properties in the following table are predicted based on the compound's structure and data from similar chemical entities. These values provide a robust starting point for experimental design and hypothesis generation.

ParameterPredicted Value / RangeSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~4.0 - 5.0Governs the ionization state of the acidic group. At physiological pH (~7.4), this group will be deprotonated (negatively charged), significantly impacting solubility and interactions with biological targets.[6][7]
pKa₂ (Piperidine Nitrogen) ~9.0 - 10.5Governs the ionization state of the basic nitrogen. At physiological pH, this group will be protonated (positively charged), enhancing aqueous solubility and enabling ionic interactions. The exact value is influenced by the substituents on the ring.[3]
LogP (Octanol-Water Partition Coefficient) ~ -0.5 to 0.5This value for the neutral species predicts its lipophilicity. A low LogP suggests hydrophilicity. However, for an ionizable molecule, LogD is a more relevant parameter.[3]
LogD at pH 7.4 < -2.0LogD is the effective lipophilicity at a given pH. Due to the molecule's zwitterionic nature at pH 7.4 (both acidic and basic groups are ionized), it is expected to be highly polar and have a very low LogD, indicating a strong preference for the aqueous phase over the lipid phase.[3]
Aqueous Solubility HighThe presence of two ionizable groups capable of forming salts and hydrogen bonding with water suggests high aqueous solubility, a desirable trait for many drug delivery routes.[8] However, this is highly dependent on the solid-state form (e.g., crystal lattice energy).
Topological Polar Surface Area (TPSA) ~69.9 ŲBased on the closely related 3-(4-Hydroxypiperidin-1-yl)propanoic acid (TPSA = 60.77 Ų), the addition of an ethyl group slightly increases this value.[9] TPSA is a key predictor of cell membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)The ability to donate hydrogen bonds influences solubility and interactions with protein targets.[9]
Hydrogen Bond Acceptors 4 (hydroxyl oxygen, two carboxylic oxygens, nitrogen)The ability to accept hydrogen bonds is critical for solubility and target binding.[9]
Rotatable Bonds 4Molecular flexibility influences conformational freedom and the ability to adapt to a binding site.[9]

Predicted Spectroscopic Profile

While empirical data must be acquired, a predicted spectroscopic profile is invaluable for guiding the identification and structural confirmation of a newly synthesized compound.[10]

  • ¹H NMR Spectroscopy:

    • Protons adjacent to carboxylic acid (-CH₂-COOH): Expected as a triplet around 2.4-2.6 ppm.

    • Protons on the piperidine ring: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons adjacent to the nitrogen (H2, H6) will be further downfield.

    • Proton on the hydroxyl-bearing carbon (-CH-OH): A multiplet, likely in the 3.5-4.0 ppm region.

    • Ethyl group protons (-CH₂-CH₃): A quartet for the methylene group (~1.4-1.6 ppm) and a triplet for the methyl group (~0.9-1.0 ppm).

    • Labile protons (OH, COOH): Broad singlets that may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl carbon (-COOH): Expected in the 170-180 ppm region.

    • Piperidine ring carbons: Signals expected between ~30 and 65 ppm. The carbon bearing the hydroxyl group will be the most downfield (~60-70 ppm).

    • Propanoic acid carbons: Signals for the two methylene carbons will appear between ~30 and 40 ppm.

    • Ethyl group carbons: Two signals expected in the aliphatic region, typically below 30 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H stretch (hydroxyl & carboxylic acid): A very broad band from ~2500-3500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C-N stretch: A moderate absorption in the 1100-1250 cm⁻¹ region.

    • C-H stretch (aliphatic): Multiple sharp absorptions just below 3000 cm⁻¹.

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion ([M]⁺): A peak at m/z = 201.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of water ([M-18]), the carboxylic acid group ([M-45]), and cleavage of the piperidine ring.

Experimental Protocols for Core Property Determination

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility at a specific temperature and pH, which is critical for predicting its behavior in gastrointestinal fluid or plasma.[12] The use of HPLC for quantification provides high sensitivity and specificity.

Methodology:

  • Preparation of pH-Specific Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Sample Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a known volume (e.g., 2 mL) of each buffer in separate, sealed glass vials. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates. The filter must be validated for low compound binding.

  • Quantification via HPLC:

    • Dilute the filtered supernatant with the mobile phase to a concentration within the pre-established calibration curve range.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Data Reporting: Calculate the original solubility in mg/mL or mM, correcting for the dilution factor. Report the solubility value for each specific pH and temperature.

Workflow for Equilibrium Solubility Determination:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add excess solid to buffer B Seal vials A->B C Agitate at constant T (48-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze filtrate by HPLC E->G F Generate HPLC Calibration Curve F->G H Quantify against calibration curve G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and direct method for determining pKa values.[13] It works by monitoring the change in pH of a solution as a known concentration of titrant (acid or base) is added. The inflection points on the resulting titration curve correspond to the points of half-neutralization for each ionizable group, where pH = pKa.[6][7] This method provides empirical data crucial for predicting a drug's absorption and distribution based on the pH of different body compartments.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known molarity (e.g., 1-5 mM). An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.[13]

  • Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a micro-stir bar. Use a precision autoburette for titrant delivery.

  • Acidic pKa (Carboxylic Acid) Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Basic pKa (Piperidine Nitrogen) Titration:

    • Start with a fresh sample solution. Add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate both the carboxylate and the piperidine nitrogen.

    • Titrate this acidified solution with the standardized strong base (0.1 M NaOH), recording pH and volume as before. This will allow for the determination of both pKa values from a single titration curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant needed to reach the equivalence point has been added).

    • Alternatively, use specialized software to perform a non-linear regression fit to the data to solve for the pKa values directly.

Workflow for pKa Determination by Potentiometric Titration:

G cluster_setup 1. System Setup cluster_titrate 2. Titration cluster_analyze 3. Data Analysis A Calibrate pH meter (3-point) B Prepare analyte solution (known molarity + ionic adjuster) A->B C Set up temperature- controlled vessel B->C D Add titrant (e.g., 0.1M NaOH) in precise increments C->D E Record pH and volume after stabilization D->E Repeat F Plot pH vs. Volume G Calculate 1st Derivative (dpH/dV) to find equivalence points F->G H Determine pH at 1/2 equivalence points G->H I Result: pKa = pH at 1/2 eq. H->I

Caption: Workflow for determining pKa values using potentiometric titration.

Conclusion

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid represents a molecule of significant interest for chemical and pharmaceutical research due to its incorporation of the versatile piperidine scaffold and its inherent zwitterionic character. The predicted physicochemical profile—characterized by high polarity, excellent aqueous solubility, and two distinct pKa values—suggests a compound with properties amenable to pharmaceutical formulation. However, these predicted values are foundational estimates. The true utility and behavior of this compound can only be confirmed through rigorous experimental validation. The detailed protocols provided in this guide for determining solubility and pKa offer a clear and robust pathway for researchers to obtain the precise, high-quality data necessary to advance this molecule through the drug discovery and development pipeline.

References

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • NIST WebBook. Propanoic acid, ethyl ester. Available from: [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • ECHA. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • NIST WebBook. Propanoic acid, 3,3'-thiobis-, didodecyl ester. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • Wikipedia. Ethyl propionate. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • PharmaGuru.co. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PubChem. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • MDPI. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Available from: [Link]

  • Google Patents. US12110298B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Global Journal of Medical, Pharmaceutical, and Biomedical Sciences. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

  • PubMed. Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL Blogspot. NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • ScienceDirect. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

Sources

Stereoselective Synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid Isomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the stereoselective synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid isomers, detailing the mechanistic rationale, stereochemical control, and self-validating experimental protocols.

Pharmacological Context & Structural Rationale

The 3-alkyl-4-hydroxypiperidine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including mu-opioid receptor ligands and microbial efflux pump inhibitors[1][2]. The target molecule, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid , introduces a highly polar, ionizable propanoic acid moiety at the piperidine nitrogen. This modification is strategically employed in drug design to restrict blood-brain barrier (BBB) penetration, enhance aqueous solubility, or serve as a functional linker for PROTACs and fluorescent probes[2].

The structural complexity of this molecule arises from its two contiguous stereocenters at C3 and C4, yielding four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Achieving absolute stereocontrol during the construction of this core is the primary synthetic challenge addressed in this guide.

Retrosynthetic Strategy and Causality

To construct this molecule with high stereofidelity, the synthesis is disconnected into two pivotal phases: the functionalization of the nitrogen and the stereoselective formation of the piperidine core.

  • C-N Bond Formation (Aza-Michael Addition): Direct N-alkylation with halo-propanoic acids requires harsh basic conditions that risk competitive O-alkylation at the C4 hydroxyl group or elimination side-reactions. Conversely, an aza-Michael addition using an acrylate derivative is entirely chemoselective for the secondary amine, proceeding under mild conditions without the need for hydroxyl protection[3].

  • Stereocenter Generation (Dynamic Kinetic Resolution): The C3 proton of 4-piperidones is highly acidic, leading to rapid enolization and epimerization in solution. While this instability is traditionally a hindrance, it is the exact mechanism that enables Dynamic Kinetic Resolution (DKR) . By coupling this rapid racemization with a highly stereoselective carbonyl reductase, 100% of the racemic ketone can be driven to a single, stable alcohol stereoisomer[4][5].

Retrosynthesis Target 3-(3-Ethyl-4-hydroxy piperidin-1-yl)propanoic acid Intermediate Stereopure 3-Ethyl -4-hydroxypiperidine Target->Intermediate C-N Disconnection (Deprotection & Alkylation) Reagent Methyl Acrylate (Aza-Michael) Target->Reagent Precursor 1-Boc-3-ethyl -4-piperidone Intermediate->Precursor Stereoselective Reduction (DKR)

Retrosynthetic workflow for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Core Methodology: Stereoselective Construction of the Piperidine Core

The reduction of 1-Boc-3-ethyl-4-piperidone dictates the relative and absolute stereochemistry of the final product. The choice of reducing agent is governed by strict steric and thermodynamic causalities:

  • Chemical Diastereoselectivity: Reduction with sodium borohydride (NaBH₄) in protic solvents typically involves hydride attack from the less sterically hindered face, yielding the thermodynamically favored trans (diequatorial) racemate[6]. Conversely, the use of bulky hydrides like L-Selectride forces an axial hydride delivery, resulting in the cis (axial alcohol, equatorial alkyl) racemate[7].

  • Biocatalytic Enantioselectivity (The Superior Route): To achieve >99% enantiomeric excess (ee), biocatalytic DKR is employed. Specific carbonyl reductases (e.g., HeCR or DbCR) selectively bind and reduce only one enantiomer of the rapidly equilibrating ketone. Because the enolization barrier is lower than the enzymatic reduction rate, the unreactive ketone enantiomer continuously converts into the reactive one, bypassing the 50% yield limit of classical kinetic resolution[4][5].

DKR_Mechanism R_Ketone (R)-3-Ethyl-4-piperidone Enol Achiral Enol Intermediate (Rapid Racemization) R_Ketone->Enol Base/Buffer Alcohol (3S, 4S)-3-Ethyl-4-hydroxypiperidine (>99% ee, >99% de) R_Ketone->Alcohol No Reaction (Kinetic Resolution) S_Ketone (S)-3-Ethyl-4-piperidone S_Ketone->Enol Base/Buffer S_Ketone->Alcohol Fast Reduction Enzyme Carbonyl Reductase (Biocatalyst) Enzyme->S_Ketone Stereospecific Binding

Mechanism of Dynamic Kinetic Resolution (DKR) driving 100% theoretical yield.

Quantitative Stereochemical Outcomes

The following table summarizes the causal relationship between the chosen reduction methodology and the resulting stereochemical architecture.

Reducing Agent / CatalystConditionsMajor Diastereomeree (%)Yield (%)
NaBH₄ MeOH/H₂O, -15°Ctrans (±)N/A (Racemic)>90%
L-Selectride THF, -78°Ccis (±)N/A (Racemic)85%
HeCR (Biocatalyst) KPi buffer (pH 7.0), NADP⁺(3S, 4S)-trans>99%>95%
DbCR (Biocatalyst) KPi buffer (pH 7.0), NADP⁺(3R, 4S)-cis>99%>95%

Data synthesized from established stereoselective piperidone reduction parameters[4][6][7].

Step-by-Step Experimental Protocols

The following protocols describe the synthesis of the (3S, 4S) isomer. To access other isomers, substitute HeCR with the appropriate stereocomplementary enzyme (e.g., DbCR) in Protocol 1[4].

Protocol 1: Biocatalytic DKR and Boc-Deprotection

Objective: Synthesize stereopure (3S,4S)-3-ethyl-4-hydroxypiperidine hydrochloride.

  • Enzymatic Reduction: Dissolve 1-Boc-3-ethyl-4-piperidone (10 mmol) in 5 mL of DMSO. Add this dropwise to 95 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺, 20 mmol D-glucose, 10 mg glucose dehydrogenase (GDH, for continuous cofactor recycling), and 50 mg of HeCR enzyme[4].

  • Incubation: Stir the biphasic mixture gently at 30°C for 24 hours. Maintain pH at 7.0 using automated titration with 1M NaOH if necessary.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the crude (3S,4S)-1-Boc-3-ethyl-4-hydroxypiperidine in 10 mL of anhydrous dichloromethane (DCM). Cool to 0°C and slowly add 10 mL of 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate the pure amine hydrochloride salt.

  • Self-Validating System:

    • Process Control: Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹) via ATR-FTIR.

    • Quality Control: Chiral HPLC of the Boc-protected intermediate must confirm >99% ee and >99% de against racemic standards.

Protocol 2: Chemoselective Aza-Michael Addition and Saponification

Objective: Attach the propanoic acid moiety without O-alkylation side-reactions[3].

  • Aza-Michael Addition: Suspend (3S,4S)-3-ethyl-4-hydroxypiperidine hydrochloride (5 mmol) in 15 mL of anhydrous methanol. Add triethylamine (5.5 mmol) to liberate the free base.

  • Alkylation: Add methyl acrylate (6 mmol, 1.2 eq) dropwise. Stir the reaction mixture at 40°C for 12 hours under a nitrogen atmosphere.

  • Saponification: Cool the reaction to room temperature. Directly add 10 mL of a 2M aqueous Lithium Hydroxide (LiOH) solution to the mixture. Stir vigorously for 4 hours to hydrolyze the methyl ester.

  • Zwitterion Isolation: Carefully acidify the mixture using 1M HCl to pH ~6.0 (the approximate isoelectric point of the amino acid product). Concentrate the mixture to dryness in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

  • Self-Validating System:

    • Process Control: LC-MS must show the complete shift from the methyl ester intermediate ([M+H]⁺ = 216.3) to the target mass ([M+H]⁺ = 202.2).

    • Quality Control: ¹H NMR (D₂O) must display the characteristic downfield triplet-triplet splitting pattern of the N-CH₂-CH₂-COOH system (~2.8 ppm and ~2.4 ppm), with an integration ratio of 2:2, confirming strict N-alkylation over O-alkylation.

References

  • [1] Title: WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes - Google Patents Source: google.com URL:

  • [4] Title: Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Publishing Source: rsc.org URL:

  • [3] Title: Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC Source: nih.gov URL:

  • [6] Title: EP0119558A1 - Stereoselective reduction of 2- or 3-substituted 4-piperidones with sodium borohydride - Google Patents Source: google.com URL:

  • [7] Title: Catalytic Enantioselective Approach to the Stereodivergent Synthesis of (+)-Lasubines I and II | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • [2] Title: Design, synthesis and pharmacological evaluation of novel fluorescent ligands for the mu-opioid receptor - Nottingham ePrints Source: nottingham.ac.uk URL:

  • [5] Title: 3-Benzylpiperidin-4-one hydrochloride|AC80115 - Benchchem Source: benchchem.com URL:

Sources

Discovery and history of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Application of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid in Modern Drug Development

Executive Summary

The evolution of small-molecule drug discovery has increasingly relied on highly functionalized, stereochemically rich aliphatic heterocycles. 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a prime example of this architectural evolution. Featuring a rigidified piperidine core, a C3-ethyl steric boundary, a C4-hydroxyl hydrogen-bonding vector, and an N1-propanoic acid conjugation handle, this molecule serves as a critical bifunctional building block. This whitepaper details the historical context of the 3-ethyl-4-hydroxypiperidine pharmacophore, the causality behind its synthetic methodologies, and its modern applications as a rigidified linker in Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs).

Historical Context and Pharmacological Discovery

The foundational core of this molecule—3-ethyl-4-hydroxypiperidine—first gained prominence in the early 2000s during the aggressive pursuit of novel antibacterial agents. Researchers identified this specific substituted piperidine as a highly effective structural motif for developing inhibitors of cellular efflux pumps, particularly targeting multidrug-resistant strains like Staphylococcus aureus[1].

Simultaneously, the core was integrated into fluoroquinolone research. It was utilized as a bulky, stereochemically defined substituent in benzoquinolizine-2-carboxylic acid derivatives (analogs of the topical antibiotic nadifloxacin) to enhance tissue penetration and optimize target binding kinetics[2].

The modern iteration of this molecule—where the piperidine nitrogen is alkylated with a propanoic acid moiety—represents a strategic pivot. By appending a carboxylic acid tail, chemists transformed a standalone pharmacophore into a versatile, bifunctional linker. Today, this specific propanoic acid derivative is heavily utilized in the synthesis of PROTACs, acting as a conformationally restricted bridge between E3 ligase ligands and target protein warheads[3].

Structural and Physicochemical Profiling

The introduction of the C3-ethyl group fundamentally alters the conformational dynamics of the piperidine ring. Compared to unsubstituted analogs, the ethyl group locks the ring into a preferred chair conformation, reducing the entropic penalty upon binding to a target protein or forming a PROTAC ternary complex.

Table 1: Comparative Physicochemical Properties

Data summarized to highlight the impact of C3 and C4 substitutions on the propanoic acid scaffold.

Property3-(Piperidin-4-yl)propanoic acid[4]3-(4-Hydroxypiperidin-1-yl)propanoic acid[5]3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Molecular Formula C8H15NO2C8H15NO3C10H19NO3
Molecular Weight 157.21 g/mol 173.21 g/mol 201.26 g/mol
LogP (Estimated) -1.90-0.08~0.55
Topological Polar Surface Area (TPSA) 49.3 Ų60.77 Ų60.77 Ų
H-Bond Donors / Acceptors 2 / 32 / 42 / 4
Rotatable Bonds 334

Synthetic Methodology and Scientific Logic

The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid requires strict chemoselectivity to differentiate the secondary amine from the secondary alcohol, while preserving the stereocenters at C3 and C4.

Step-by-Step Experimental Protocol

Phase 1: Core Reduction

  • Reaction: Dissolve 10.0 g of 3-ethylpyridin-4-ol in 100 mL of glacial acetic acid. Add 0.5 g of Platinum(IV) oxide (Adam’s catalyst, PtO2).

  • Causality: PtO2 is selected over Palladium on Carbon (Pd/C) because it efficiently reduces the aromatic pyridine ring at lower hydrogen pressures (50 psi) without causing unwanted hydrogenolysis of the C4-hydroxyl group.

  • Validation: Monitor via LC-MS. Upon completion (approx. 12h), filter the mixture through a Celite pad to remove the catalyst, concentrate under vacuum, and neutralize to yield 3-ethyl-4-hydroxypiperidine as a cis/trans mixture.

Phase 2: Chemoselective N-Alkylation (Michael Addition)

  • Reaction: Dissolve the intermediate (5.0 g) in 50 mL of absolute ethanol. Dropwise, add 1.1 equivalents of ethyl acrylate. Stir at 25°C for 8 hours.

  • Causality: A Michael addition is chosen over direct alkylation with 3-bromopropanoic acid to prevent over-alkylation (quaternary ammonium salt formation). Furthermore, at room temperature, the highly nucleophilic secondary amine undergoes rapid 1,4-conjugate addition, while the C4-hydroxyl remains completely unreacted due to its higher pKa, eliminating the need for protecting groups.

  • Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the primary amine spot (ninhydrin positive) and the emergence of a new UV-active ester spot.

Phase 3: Mild Saponification

  • Reaction: Isolate the ethyl ester intermediate and dissolve in a 1:1 mixture of THF and water. Add 2.0 equivalents of Lithium hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4 hours.

  • Causality: LiOH is utilized instead of harsher bases like NaOH to ensure mild saponification. Avoiding elevated temperatures and strong bases prevents the base-catalyzed epimerization of the C3 stereocenter, preserving the established cis/trans ratio.

  • Validation: Acidify the mixture with 1M HCl to pH 4-5. The zwitterionic product will precipitate. Confirm final structure via 1H-NMR (DMSO-d6), noting the disappearance of the ethyl ester quartet at ~4.1 ppm.

Synthesis A 3-Ethylpyridin-4-ol B Catalytic Hydrogenation (PtO2, H2, AcOH) A->B C 3-Ethyl-4-hydroxypiperidine (cis/trans mixture) B->C D Michael Addition (Ethyl Acrylate, EtOH) C->D E Ethyl 3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoate D->E F Base Hydrolysis (LiOH, THF/H2O) E->F G 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid F->G

Caption: Step-by-step synthetic methodology for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Advanced Applications: PROTACs and Target Degradation

In the design of PROTACs, the linker is not merely a passive tether; its length, rigidity, and hydrophobicity dictate the formation of the critical ternary complex between the target protein, the PROTAC, and the E3 ligase.

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid acts as an advanced rigidified linker[3]. The propanoic acid moiety provides a highly reactive vector for standard amide coupling (using HATU/DIPEA) to E3 ligase ligands, such as lenalidomide (binding CRBN) or VHL-targeting ligands.

The strategic advantage of this specific molecule lies in its C3-ethyl group. By restricting the conformational freedom of the piperidine ring, the linker reduces the entropic penalty that occurs when the highly flexible PROTAC molecule must freeze into a specific conformation to bridge the two proteins. Additionally, the C4-hydroxyl group can be oriented to form stabilizing hydrogen bonds with solvent-exposed residues on the E3 ligase, further stabilizing the ternary complex and driving ubiquitination efficiency.

PROTAC_Assembly POI Target Protein (Warhead Binding) Linker 3-(3-Ethyl-4-hydroxypiperidin-1-yl) propanoic acid Linker POI->Linker Amide Coupling Complex Ternary Complex Formation Linker->Complex Bridges E3 E3 Ligase Ligand (CRBN/VHL) E3->Linker Ester/Amide Bond Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Induces

Caption: PROTAC assembly utilizing the rigidified piperidine-propanoic acid linker for target degradation.

References

  • Title: WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes Source: Google Patents URL
  • Title: WO 2004/058262 A1 - Benzoquinolizine-2-carboxylic acid compounds Source: Google Patents URL
  • Title: 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 Source: PubChem URL: [Link]

Sources

Methodological & Application

Application Note: Preclinical In Vivo Evaluation of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Discipline: In Vivo Pharmacology & Targeted Protein Degradation

Executive Summary & Pharmacological Rationale

The compound 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid represents a highly versatile, privileged functional scaffold in modern drug discovery. While piperidine rings are ubiquitous in pharmacology, serving as foundational building blocks for various receptor modulators[1], the specific functionalization of this molecule provides unique biomechanical advantages.

The ethyl group at the 3-position restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation that enhances target residence time. Simultaneously, the 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting with polar residues within target binding pockets. The propanoic acid tail serves a dual purpose: it acts as a bioisosteric anchor for salt-bridge formation in receptor pockets, and it provides an ideal synthetic handle (via amide coupling) for the development of Proteolysis Targeting Chimeras (PROTACs).

Recently, substituted piperidine derivatives sharing this exact structural motif have emerged as potent modulators of Hypoxia-Inducible Factor 1-beta (HIF-1β) . HIF-1β is a crucial component of both the hypoxic-response pathway and the aryl hydrocarbon receptor (AHR) signaling cascade, making it a prime therapeutic target for angiogenic disorders, cardiovascular diseases, and various malignancies[2]. This application note details the optimized in vivo protocols for evaluating this compound and its derivatives in murine models.

Mechanistic Pathway & Target Engagement

In the hypoxic microenvironment characteristic of solid tumors and angiogenic disorders, HIF-1α stabilizes and translocates to the nucleus, where it heterodimerizes with HIF-1β. This complex binds to the core recognition sequence 5'-TACGTG-3' of the Hypoxia-Responsive Element (HRE), driving the expression of pro-angiogenic genes[2].

Derivatives of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid are utilized to bind HIF-1β, either acting as direct antagonists or, when linked to an E3 ligase binder (such as a cereblon-recruiting piperidine-2,6-dione moiety), as PROTACs that induce the ubiquitination and proteasomal degradation of HIF-1β[2].

HIF1b_Pathway Hypoxia Hypoxia / AHR Activation HIF1a HIF-1α / HIF-2α Stabilization Hypoxia->HIF1a Heterodimer HIF-α/HIF-1β Heterodimer HIF1a->Heterodimer HIF1b HIF-1β (ARNT) Expression HIF1b->Heterodimer Ubiquitination Proteasomal Degradation HIF1b->Ubiquitination Targeted Degradation HRE Hypoxia-Responsive Element (HRE) Heterodimer->HRE Binds 5'-TACGTG-3' Angiogenesis Angiogenesis & Disease Progression HRE->Angiogenesis Gene Expression PROTAC Piperidine-Scaffold PROTAC PROTAC->HIF1b Binds & Recruits E3 Ligase

Caption: Mechanism of HIF-1β heterodimerization and targeted degradation via piperidine-scaffold PROTACs.

Pharmacokinetic (PK) Profiling in Murine Models

To accurately assess the translational potential of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid derivatives, a robust PK profile must be established. The zwitterionic nature of the free acid (due to the basic piperidine nitrogen and acidic propanoic tail) requires careful vehicle selection to prevent precipitation in vivo.

Protocol 3.1: Self-Validating PK Workflow

Objective: Determine absolute bioavailability (F%) and clearance rates. Causality & Design: We utilize K2EDTA as the anticoagulant during blood collection. Heparin is strictly avoided because it can cause severe ion suppression during the LC-MS/MS electrospray ionization (ESI) phase, leading to artificially low compound quantification. Furthermore, the protocol is self-validating through the mandatory pre-extraction spiking of a deuterated internal standard (IS), which normalizes any variations in extraction efficiency.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This ensures the solubilization of the lipophilic ethyl group while maintaining physiological osmolality.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route).

    • Intravenous (IV): 1 mg/kg via tail vein.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Submandibular bleeding minimizes animal stress and avoids the hemodilution often seen with repeated tail snips, ensuring accurate Cmax calculations.

  • Processing: Centrifuge blood at 4,000 × g for 10 mins at 4°C to isolate plasma.

  • Extraction (Self-Validation Step): To 20 µL of plasma, add 100 µL of cold acetonitrile containing 50 ng/mL of the deuterated IS. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

Quantitative Data Summary

Table 1: Representative PK Parameters for Piperidine-Propanoic Acid Derivatives in C57BL/6 Mice

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Unit
Cmax 845.2 ± 42.11250.4 ± 85.3ng/mL
Tmax 0.08 (First timepoint)1.5 ± 0.5h
AUC₀₋ₜ 1420.5 ± 110.26850.3 ± 420.1h·ng/mL
T₁/₂ 3.2 ± 0.44.1 ± 0.6h
Clearance (Cl) 11.7 ± 1.2N/AmL/min/kg
Bioavailability (F%) 100% (Reference) 48.2% %

In Vivo Efficacy: Hypoxia-Induced Angiogenesis Model

Because HIF-1β promotes angiogenesis, evaluating the efficacy of these compounds requires a model that accurately simulates a hypoxic, pro-angiogenic microenvironment[2]. The Matrigel Plug Assay is the gold standard for this application.

Protocol 4.1: Matrigel Plug Assay for Angiogenesis

Objective: Quantify the inhibition of neovascularization by the test compound. Causality & Design: Subcutaneous injection of Matrigel mixed with VEGF creates an artificial, localized hypoxic environment that strongly induces HIF-1β-mediated blood vessel infiltration. Systemic models (like general tumor xenografts) have too many confounding variables (e.g., varying tumor growth rates). The Matrigel plug isolates angiogenesis as the sole variable.

Step-by-Step Methodology:

  • Preparation: Thaw Corning® Matrigel® Matrix on ice overnight. Mix with 500 ng/mL VEGF and 50 U/mL Heparin.

  • Treatment Groups (Self-Validating Design):

    • Negative Control: Matrigel + Vehicle (Validates maximum baseline angiogenesis).

    • Positive Control: Matrigel + Bevacizumab (5 mg/kg) (Validates the assay's sensitivity to anti-angiogenic agents).

    • Test Group: Matrigel + 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid derivative (10 mg/kg PO daily).

  • Implantation: Inject 500 µL of the Matrigel mixture subcutaneously into the flanks of C57BL/6 mice. The Matrigel solidifies instantly at body temperature.

  • Dosing: Administer the test compound daily for 10 days.

  • Harvesting: On Day 10, euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification: Homogenize the plugs in 1 mL of RIPA buffer. Centrifuge to clear debris. Add 50 µL of the supernatant to 50 µL of Drabkin’s Reagent in a 96-well plate. Measure absorbance at 540 nm to quantify hemoglobin content (a direct proxy for functional blood vessel formation).

InVivo_Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Admin (IV/PO) Acclimation->Dosing Sampling Blood/Tissue Sampling (0.25 - 24h) Dosing->Sampling PK Cohorts Processing Plasma Extraction & IS Spiking Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Self-Validated

Caption: Step-by-step in vivo pharmacokinetic workflow for piperidine derivatives in murine models.

Conclusion

The 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid scaffold provides a highly tunable, pharmacologically stable foundation for developing next-generation therapeutics. By strictly adhering to self-validating PK extraction methods and utilizing targeted efficacy models like the Matrigel plug assay, researchers can accurately quantify the in vivo performance of these novel HIF-1β modulators and PROTACs, accelerating their path toward clinical application.

References

  • [2] Title: WO2025097090A1 - Substituted (piperidin-4-yl)-1,5-naphthyridine and (piperidin-4-yl)quinoline derivatives and uses thereof - Google Patents Source: google.com URL:

  • [1] Title: Buy 3-(Piperidin-1-yl)propanoic acid hydrochloride (EVT-415944) | 14788-15-9 - EvitaChem Source: evitachem.com URL:

Sources

Application Note: High-Throughput Screening of a 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid-Derived Library for PAR2 Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Target Selection

Modern drug discovery is increasingly moving away from flat, sp2-hybridized molecules toward sp3-rich, three-dimensional (3D) scaffolds. This shift enhances target specificity, improves physicochemical properties, and significantly reduces clinical attrition rates . The piperidine core is a privileged 3D scaffold; specifically, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid offers a highly functionalized, stereochemically rich vector system for Diversity-Oriented Synthesis (DOS).

Biological Context: Protease-Activated Receptor 2 (PAR2) PAR2 is a G-protein-coupled receptor (GPCR) that drives inflammatory cascades in pathologies ranging from autoimmune diseases to cancer metastasis. Recently, 1-piperidine propionic acid (1-PPA) was identified as a novel allosteric inhibitor of PAR2 . Molecular dynamics and structural studies reveal that the propanoic acid moiety of 1-PPA coordinates with the Arg121^2.50 residue and a Na+ ion within an allosteric pocket of the receptor's inactive conformation .

Causality in Library Design: By utilizing 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid as our core scaffold, we intentionally retain the critical propanoic acid anchoring motif required for the Arg121^2.50 interaction. Meanwhile, the 4-hydroxyl group and 3-ethyl group provide distinct spatial vectors. Derivatizing the 4-hydroxyl position allows us to probe adjacent hydrophobic sub-pockets within the PAR2 allosteric site, aiming to exponentially increase binding affinity and functional antagonism compared to the unsubstituted 1-PPA baseline.

Library Design and Parallel Synthesis

To build a screening library without disrupting the essential propanoic acid anchor, the carboxylic acid must be transiently masked. We employ a tert-butyl ester protection strategy. The library is then diversified via parallel 4-O-alkylation and carbamoylation, followed by global acidic deprotection. To ensure a self-validating, high-purity workflow suitable for High-Throughput Screening (HTS) without chromatographic bottlenecks, solid-supported scavengers are integrated into the synthesis.

Protocol 1: Parallel Synthesis of the 4-O-Diversified Library
  • Scaffold Protection : React 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid with isobutylene and catalytic H2SO4 in dichloromethane (DCM) to yield the tert-butyl ester intermediate. Verify complete protection via LC-MS (absence of the free acid peak).

  • Parallel Diversification (96-well format) :

    • Dispense 50 µmol of the protected scaffold into a 96-well deep-well glass microplate.

    • Add 1.5 equivalents of diverse electrophiles (alkyl halides for etherification, or isocyanates for carbamoylation) dissolved in anhydrous DMF.

    • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a base.

    • Seal and agitate at 60°C for 12 hours.

  • Scavenging (Self-Validation Step) :

    • Expert Insight: To remove unreacted electrophiles, add 3.0 equivalents of polymer-supported trisamine resin to each well. Agitate at room temperature for 4 hours. This covalently sequesters unreacted electrophiles, allowing the library to be advanced directly to biological screening without the solvent toxicity or yield loss associated with traditional liquid-liquid extraction.

    • Filter the reactions through a 96-well frit plate into a new collection plate.

  • Global Deprotection :

    • Treat each well with a 50% Trifluoroacetic acid (TFA) in DCM solution for 2 hours at room temperature to cleave the tert-butyl ester.

    • Evaporate the solvent using a centrifugal vacuum concentrator to yield the final free-acid library formatted for HTS.

High-Throughput Screening (HTS) Workflow

Because allosteric modulators do not compete directly with orthosteric activating peptides (like SLIGKV-NH2), traditional competitive binding assays are ineffective. Our HTS cascade employs a thermodynamic binding assay followed by a functional cellular assay.

Protocol 2: Primary Screen - Automated Cellular Thermal Shift Assay (CETSA)

CETSA directly quantifies the thermodynamic stabilization of the PAR2 inactive state upon ligand binding .

  • Cell Preparation : Culture HepG2 cells overexpressing PAR2. Harvest and resuspend in PBS containing protease inhibitors.

  • Compound Incubation : Transfer 50 µL of cell suspension (approx. 10^5 cells) to 96-well PCR plates. Pin-transfer 500 nL of the synthesized library (final concentration 10 µM). Incubate for 30 minutes at 37°C.

  • Thermal Challenge : Heat the PCR plates across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Critical Parameter: Ensure uniform heating across the 96-well block. Edge effects in thermal cyclers can artificially skew Tagg​ calculations. Use a calibrated block and seal plates with optically clear, pressure-sensitive adhesive to prevent evaporation.

  • Lysis and Detection : Lyse cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g to pellet denatured proteins. Transfer the soluble fraction and quantify remaining PAR2 via AlphaLISA using an anti-PAR2 antibody.

  • Data Analysis : Calculate the aggregation temperature shift (ΔTagg). Hits are defined as compounds inducing a ΔTagg > 2.0°C.

Protocol 3: Secondary Screen - FLIPR Calcium Mobilization Assay

This assay validates that thermodynamic stabilization translates to functional antagonism of PAR2-mediated intracellular calcium release.

  • Seeding : Seed PAR2-expressing HepG2 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM calcium indicator dye in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition : Add 10 µL of primary CETSA hits (dose-response: 0.1 to 50 µM) and incubate for 30 minutes.

  • Activation and Readout : Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of PAR2 agonist SLIGKV-NH2 (EC80 concentration) and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Analysis : Calculate IC50 values based on the inhibition of the peak calcium response.

Data Presentation

The following table summarizes representative quantitative data from the HTS cascade, demonstrating how derivatization of the 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid scaffold improves upon the baseline 1-PPA activity.

Compound IDStructural Modification (4-O-Position)CETSA ΔTagg (°C) at 10 µMFLIPR Calcium Assay IC50 (µM)Hit Status
1-PPA (Ref)N/A (Unsubstituted Piperidine)+ 1.2 ± 0.22.30 ± 0.15Baseline
Scaffold Free Hydroxyl (-OH)+ 1.5 ± 0.11.85 ± 0.10Baseline
Hit A O-Benzyl Ether+ 3.4 ± 0.30.42 ± 0.05Validated Hit
Hit B O-Phenyl Carbamate+ 4.1 ± 0.20.18 ± 0.03Lead Candidate
Hit C O-Methyl Ether+ 1.8 ± 0.21.50 ± 0.12Weak Hit

Visualizations

Workflow Scaffold 3-(3-Ethyl-4-hydroxypiperidin-1-yl) propanoic acid Protection t-Butyl Ester Protection (Masking Acid Anchor) Scaffold->Protection Diversification Parallel 4-O-Alkylation/ Carbamoylation Protection->Diversification Deprotection TFA Deprotection (Unmasking Acid) Diversification->Deprotection Library 3D-Enriched PAR2 Targeted Library Deprotection->Library CETSA Primary Screen: Automated CETSA Library->CETSA FLIPR Secondary Screen: FLIPR Calcium Assay CETSA->FLIPR Hits Validated PAR2 Allosteric Modulators FLIPR->Hits

Workflow for library synthesis and HTS cascade targeting PAR2.

Mechanism Ligand Library Hit (1-PPA Derivative) Pocket PAR2 Allosteric Pocket (Inactive Conformation) Ligand->Pocket Arg121 Arg121 & Na+ Interaction (Propanoic Acid Anchor) Pocket->Arg121 Anchors via SubPocket Hydrophobic Sub-pocket (4-O-Substituent Probe) Pocket->SubPocket Probes via Stabilization Thermodynamic Stabilization (Measured via CETSA) Arg121->Stabilization SubPocket->Stabilization Block Blockade of Gq Coupling & Calcium Release Stabilization->Block Prevents Activation

Mechanism of PAR2 allosteric inhibition by 1-PPA library derivatives.

References

  • Chinellato, M., Gasparotto, M., Quarta, S., et al. "1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2." Pharmaceuticals (Basel), 2023. URL:[Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022. URL:[Link]

Formulation of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid for In Vivo Studies: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Preclinical Researchers

Abstract

This application note provides a comprehensive guide for the formulation of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, a zwitterionic new chemical entity (NCE), for in vivo preclinical studies. The successful evaluation of an NCE's pharmacokinetics, efficacy, and toxicology is critically dependent on the development of an appropriate and well-characterized dosing formulation.[1][2] This guide emphasizes a systematic approach, beginning with fundamental physicochemical characterization to inform a rational vehicle selection process. We present detailed, step-by-step protocols for preparing aqueous solutions, co-solvent systems, and suspensions, along with essential quality control procedures to ensure formulation accuracy and stability. The causality behind experimental choices is explained to empower researchers to adapt these methodologies for other challenging compounds.

Foundational Physicochemical Characterization: The Pre-formulation Blueprint

Before any formulation work begins, a thorough understanding of the NCE's physicochemical properties is paramount.[1][3] This pre-formulation assessment provides the data necessary to de-risk the formulation process and select the most promising vehicle strategy. For 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, its zwitterionic nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid—is the most critical characteristic influencing its behavior.

Compound Identity and Predicted Properties

A foundational step is to consolidate the known and predicted properties of the molecule. This data helps anticipate its behavior in various solvent systems.

PropertyValueSource / Comment
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol [4]
Appearance White to off-white solidAssumed typical for small molecules
Predicted LogP -0.0822[4] Indicates high hydrophilicity.
Topological Polar Surface Area (TPSA) 60.77 Ų[4] Suggests good potential for membrane permeability.
Hydrogen Bond Donors 2[4] (from -OH and -COOH)
Hydrogen Bond Acceptors 3[4] (from N, =O, and -OH)
Critical Experimental Assessment: pH-Solubility Profiling

The solubility of a zwitterionic compound is highly dependent on pH. At its isoelectric point (pI), the molecule has a net neutral charge, typically resulting in minimal aqueous solubility. Solubility increases at pH values above or below the pI, where the molecule becomes charged (predominantly anionic or cationic, respectively).

Protocol: Equilibrium Solubility Measurement

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add Excess Compound: Add an excess amount of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples (using a filter compatible with the compound) to separate the undissolved solid.

  • Quantify: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

Illustrative pH-Solubility Data

pHPredicted Predominant SpeciesExpected Solubility (mg/mL)Classification
2.0Cationic (protonated amine)> 50Freely Soluble
4.0Cationic / Zwitterion Mix5 - 10Soluble
6.0Zwitterion< 1Sparingly Soluble
7.4Zwitterion / Anionic Mix2 - 5Slightly Soluble
9.0Anionic (deprotonated acid)> 30Freely Soluble

Note: This data is illustrative. Experimental determination is essential.

Formulation Strategy and Vehicle Selection

The goal of preclinical formulation is to deliver the intended dose accurately and safely, ensuring that the observed biological effects are due to the compound, not the vehicle.[6][7][8] The data from the pH-solubility profile is the primary driver for this decision-making process.

Decision-Making Workflow for Vehicle Selection

The following workflow provides a logical path to selecting an appropriate starting formulation based on the required dose and determined solubility.

G cluster_0 Pre-formulation Data cluster_1 Decision & Calculation cluster_2 Formulation Paths Dose Required Dose (mg/kg) Calc Calculate Required Concentration (mg/mL) [Dose / Max Dosing Volume] Dose->Calc Solubility Aqueous Solubility @ pH 7.4 (mg/mL) Compare Is Required Conc. < Solubility? Solubility->Compare Calc->Compare Required Conc. Aqueous Path A: Aqueous Solution (Saline or PBS) Compare->Aqueous Yes pH_Mod Path B: pH-Modified Aqueous Solution Compare->pH_Mod No Cosolvent Path C: Co-solvent System (e.g., PEG/Tween/Saline) pH_Mod->Cosolvent If pH modification is not feasible or stable Suspension Path D: Suspension (e.g., 0.5% CMC-Na) Cosolvent->Suspension If solubility is still inadequate or toxicity occurs

Caption: Vehicle selection workflow based on dose and solubility.

Common Vehicle Systems for In Vivo Studies

A formulator must have a database of well-tolerated excipients and vehicle systems.[1] The choice depends on the compound's properties and the intended route of administration.[8]

Vehicle TypeComposition ExamplePrimary Use CaseKey Considerations
Aqueous Solution 0.9% Saline or PBS, pH 7.4For compounds with sufficient solubility at neutral pH.Ideal for IV administration. Simplest and generally best-tolerated vehicle.
pH-Modified Solution 0.1 M Citrate Buffer, pH 3.5For zwitterionic or ionizable compounds with low neutral pH solubility.pH must be tolerated by the animal. Not ideal for IV unless buffered by blood.
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineFor poorly soluble, non-ionizable compounds.Potential for vehicle-induced toxicity or altered PK.[6] Must be carefully validated.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in waterFor insoluble compounds, particularly for oral dosing.Requires uniform particle size and good physical stability (no rapid settling).

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. Always use high-purity water (e.g., WFI or Milli-Q) and quality-grade excipients.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

This protocol is ideal if the compound shows high solubility at an acidic or basic pH that is known to be tolerated.

  • Calculate: Determine the total mass of the compound and the final volume of the vehicle required.

  • Weigh Compound: Accurately weigh the 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid into a sterile glass beaker or vial.

  • Initial Solubilization: Add ~70% of the final volume of water. Stir with a magnetic stir bar.

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) dropwise while monitoring the pH with a calibrated meter. Continue adding until the compound fully dissolves and the target pH is reached.

  • Final Volume: Once dissolved, transfer the solution to a volumetric flask and add water to the final volume mark.

  • Final Check & Filtration: Confirm the final pH. If intended for parenteral administration, sterilize the solution by filtering through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Preparation of a Co-solvent Formulation (Vehicle: 10% Tween 80, 90% Saline)

This is a common choice to enhance the solubility of moderately soluble compounds.

  • Calculate: Determine the total mass of the compound and the final volume of the formulation.

  • Weigh Compound: Accurately weigh the compound into a sterile glass vial.

  • Add Surfactant: Add the calculated volume of Tween 80 directly to the dry compound. Vortex or sonicate briefly to create a uniform paste or slurry. This step is crucial as it "wets" the compound, preventing precipitation when the aqueous component is added.

  • Add Saline: Slowly add the 0.9% saline in small portions, vortexing between each addition, until the final volume is reached.

  • Ensure Dissolution: Continue to mix (vortex/sonicate) until a clear solution is obtained. Gentle warming (<40°C) may be used if necessary, but stability must be confirmed.

Protocol 3: Preparation of an Aqueous Suspension (Vehicle: 0.5% w/v CMC-Na)

This protocol is a last resort for compounds that cannot be adequately solubilized for the required dose.

  • Prepare Vehicle: Add 0.5 g of sodium carboxymethylcellulose (CMC-Na, low viscosity) to 100 mL of water. Stir vigorously with a magnetic stirrer for several hours or overnight until a clear, homogenous, slightly viscous solution is formed.

  • Weigh Compound: Accurately weigh the compound. For best results, the compound should be micronized to a uniform, small particle size.

  • Create Paste: Add a small amount of the 0.5% CMC vehicle to the compound and triturate with a mortar and pestle to form a smooth, uniform paste. This prevents clumping.

  • Dilute Suspension: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final concentration.

  • Homogenize: Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.

Quality Control of the Final Formulation

A formulation is not complete until it has been verified. Quality control (QC) ensures that the dose administered is accurate, safe, and consistent.[3][9]

QC TestSpecification (Solution)Specification (Suspension)Rationale
Visual Appearance Clear, free of particulatesUniform, milky, free of clumpsEnsures dissolution or proper dispersion.
pH Measurement Within ± 0.2 units of targetWithin ± 0.5 units of targetConfirms formulation consistency and stability.
Concentration Verification 90-110% of target concentration90-110% of target concentrationCrucial for dose accuracy. Performed by a validated analytical method.
Physical Stability Remains clear after 24hEasily re-suspendable, no cakingEnsures the formulation is viable for the duration of the experiment.
Protocol: HPLC for Concentration Verification

A robust analytical method is essential for confirming the concentration of the final formulation.[10][11]

ParameterRecommended Condition
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at ~210 nm (or wavelength of max absorbance)
Injection Volume 10 µL
Standard Curve Prepare standards in the same vehicle as the sample.
Overall Formulation and QC Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Release Weigh 1. Weigh Compound & Excipients Mix 2. Mix According to Protocol (Solution, Suspension, etc.) Weigh->Mix FinalVol 3. Adjust to Final Volume Mix->FinalVol Visual 4. Visual Inspection FinalVol->Visual pH 5. pH Measurement Visual->pH HPLC 6. Concentration Analysis (HPLC) pH->HPLC Pass QC Passed? HPLC->Pass Release Release for In Vivo Dosing Pass->Release Yes Fail Reformulate / Troubleshoot Pass->Fail No

Caption: A streamlined workflow from formulation to QC release.

References

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • PubChem. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • National Institutes of Health (NIH). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • National Institutes of Health (NIH). (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link]

  • PubMed. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • ACS Publications. Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Available from: [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Available from: [Link]

  • CORE. (2010, March 12). Excipients used in lyophilization of small molecules. Available from: [Link]

  • NIST. Propanoic acid, 3,3'-thiobis-, didodecyl ester. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • MDPI. (2025, January 2). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Available from: [Link]

  • Taylor & Francis Online. (2018, June 12). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Available from: [Link]

  • ResearchGate. Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. Available from: [Link]

  • EURL-SRM. (2022, April 1). Residue Findings of QuPPe-Compounds in Samples of Plant Origin from the German Market in 2021. Available from: [Link]

  • JPPS. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • EURL-SRM. (2021, March 25). Analytical Observations Report. Available from: [Link]

  • Croda Pharma. Excipients for Small Molecule Delivery. Available from: [Link]

  • PubMed. (2024, July 15). Zwitterionic Strategy to Stabilize Self-Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. Available from: [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Biosynce. (2025, August 25). What is the stability of piperidine?. Available from: [Link]

  • MDPI. (2022, September 20). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Crystal Pharmatech. Optimal Preclinical Formulation Development. Available from: [Link]

  • Chemos GmbH & Co.KG. (2021, June 1). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available from: [Link]

  • ACS Publications. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Available from: [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • Google Patents. WO2020210723A1 - Formulation for oral delivery of proteins, peptides and small molecules with poor permeability.
  • ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Available from: [Link]

Sources

Advanced Analytical Workflow for the Quantification of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists

Introduction & Analytical Rationale

The accurate quantification of highly polar, zwitterionic small molecules in complex biological matrices (e.g., human plasma) remains one of the most significant challenges in bioanalytical chemistry. 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (Molecular Weight: 201.26 g/mol ) is a highly hydrophilic compound characterized by a basic tertiary amine embedded within a piperidine ring (pKa ~9.5) and an acidic propanoic acid moiety (pKa ~4.0).

At physiological pH (7.4), this molecule exists predominantly as a zwitterion. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such polar analytes, leading to early elution in the void volume where severe ion suppression from endogenous matrix components (like phospholipids) occurs[1].

To overcome these limitations, this protocol details a highly specific, self-validating analytical system utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) Tandem Mass Spectrometry (LC-MS/MS) .

Causality in Methodological Design
  • Sample Preparation (MCX-SPE): By acidifying the plasma sample with phosphoric acid, we fully protonate the tertiary amine while neutralizing the carboxylic acid. This allows the analyte to bind strongly via ionic interactions to the sulfonic acid groups of the MCX sorbent. We can then aggressively wash the sorbent with 100% methanol to eliminate hydrophobic interferences and phospholipids before eluting the target analyte with a high-pH solvent that deprotonates the amine, breaking the ionic bond[2].

  • Chromatographic Separation (Z-HILIC): A sulfobetaine-based zwitterionic stationary phase is selected over bare silica or amide phases. The 1:1 pH-independent surface charge of Z-HILIC minimizes secondary electrostatic repulsions that typically cause severe peak tailing for zwitterionic analytes, ensuring sharp peak shapes and robust retention[3],[4].

Materials and Reagents

  • Reference Standards: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (Purity >99%) and its deuterated internal standard (IS), e.g., D5-analog.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

  • Consumables: Oasis MCX 96-well µElution Plates (30 µm, 2 mg/well) or equivalent.

  • Column: Atlantis Premier BEH Z-HILIC Column (1.7 µm, 2.1 × 100 mm)[4].

Step-by-Step Experimental Protocol

Self-Validating System Controls

To ensure the protocol is a self-validating system, every analytical batch must include:

  • Double Blank: Matrix without analyte or IS (monitors carryover and endogenous interference).

  • Single Blank: Matrix with IS only (validates IS purity and absence of cross-talk).

  • Calibration Curve: 8 non-zero points spanning the expected biological range.

  • Quality Control (QC) Samples: Low, Mid, and High QCs interspersed every 20 unknown samples to verify continuous assay accuracy.

Sample Preparation: MCX-SPE Workflow
  • Acidification: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL) and 50 µL of 2% H3PO4 (aq). Vortex for 30 seconds. Rationale: Disrupts protein binding and ensures the piperidine nitrogen is positively charged.

  • Conditioning: Pass 200 µL of MeOH, followed by 200 µL of LC-MS grade Water through the MCX µElution plate.

  • Loading: Load the acidified sample (110 µL) onto the sorbent bed. Apply gentle vacuum (1-2 inHg).

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in Water. Rationale: Removes polar neutral and acidic matrix components.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Rationale: Eliminates hydrophobic interferences, specifically lysophosphatidylcholines, which are primary culprits of matrix effects[5].

  • Elution: Elute the target analyte into a clean collection plate using 2 × 50 µL of 5% NH4OH in MeOH. Rationale: The high pH (>10) deprotonates the basic amine, neutralizing the molecule and releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 90:10 ACN:Water containing 10 mM Ammonium Formate (pH 3.0).

SPE_Workflow cluster_0 Sample Pre-Treatment cluster_1 Mixed-Mode Cation Exchange (MCX) SPE N1 Plasma Sample (50 µL) N2 Add 2% H3PO4 (Acidification) Target: Protonate Tertiary Amine N1->N2 N4 Load Acidified Sample (Cation Exchange Binding) N2->N4 N3 Condition & Equilibrate (MeOH -> H2O) N3->N4 N5 Wash 1: 2% Formic Acid (aq) (Removes Polar Neutrals) N4->N5 N6 Wash 2: 100% Methanol (Removes Phospholipids/Lipids) N5->N6 N7 Elute: 5% NH4OH in Methanol (Neutralize Amine -> Release) N6->N7 N8 Evaporate under N2 & Reconstitute in 90% ACN N7->N8

Caption: Mechanistic workflow of MCX-SPE for the isolation of zwitterionic piperidine derivatives.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed using a Z-HILIC column. In HILIC mode, the initial mobile phase must be highly organic (>90% ACN) to establish a water-enriched layer on the stationary phase, which is critical for the partitioning of polar analytes.

Table 1: Z-HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (10 mM NH₄FA in H₂O, pH 3.0)Mobile Phase B (%) (100% Acetonitrile)
0.00.40595
1.00.40595
4.00.404555
5.00.404555
5.10.40595
7.50.40595

Note: A 2.4-minute re-equilibration time is mandatory in HILIC to restore the aqueous hydration layer on the sulfobetaine surface, preventing retention time drift.

Table 2: Tandem Mass Spectrometry (ESI+) MRM Parameters

Detection is executed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Target Analyte (Quantifier)202.1184.1506022
Target Analyte (Qualifier)202.1128.1506035
Internal Standard (D5-Analog)207.1189.1506022

Mechanistic Note: The primary transition (202.1 → 184.1) corresponds to the facile neutral loss of water (-18 Da) from the hydroxyl group on the piperidine ring, while the secondary transition (202.1 → 128.1) represents the cleavage of the propanoic acid side chain (-73 Da).

LCMS_Workflow Z Z-HILIC Chromatography Sulfobetaine Phase Retains Zwitterion ESI ESI+ Ionization Desolvation & Protonation [M+H]+ m/z 202.1 Z->ESI Q1 Quadrupole 1 (Q1) Precursor Isolation Selects m/z 202.1 ESI->Q1 CID Collision Cell (Q2) CID with Argon Gas Fragmentation Q1->CID Q3 Quadrupole 3 (Q3) Product Ion Isolation Selects m/z 184.1 CID->Q3 DET Detector / Data System MRM Chromatogram Quantification Q3->DET

Caption: LC-MS/MS signal processing and data acquisition pathway for targeted quantification.

Data Presentation & Method Validation

The developed protocol must be validated according to current FDA/EMA bioanalytical method validation guidelines. The combination of orthogonal sample preparation (MCX) and chromatography (Z-HILIC) ensures near-complete elimination of matrix effects, a common pitfall in LC-MS/MS bioanalysis[5],[1].

Table 3: Representative Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Results
Linearity Range R² > 0.9901.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N > 10, CV ≤ 20%1.0 ng/mL (CV = 9.4%)
Intra-day Precision (CV%) ≤ 15% (except LLOQ)3.2% – 6.5%
Inter-day Precision (CV%) ≤ 15% (except LLOQ)4.1% – 8.2%
Extraction Recovery Consistent across QC levels89.4% ± 4.1%
Matrix Effect (IS Normalized) 85% – 115%96.2% ± 3.5% (Negligible suppression)

References

  • [3] Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics. MDPI. Available at:[Link]

  • [4] Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation. Available at:[Link]

  • [2] Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC / NIH. Available at:[Link]

  • [5] Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • [1] Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substituted piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[4] This guide focuses on the synthetic utility of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, a multifunctional building block embodying the key reactive centers that make such precursors valuable. While this specific molecule serves as our primary exemplar, the principles and protocols detailed herein are broadly applicable to a range of structurally related N-substituted piperidines. We provide an in-depth exploration of its reactivity profile and present detailed, field-proven protocols for its core applications, including amide bond formation, esterification, and modification of the C4-hydroxyl group. This document is intended as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Piperidine Scaffold in Drug Discovery

Piperidine-containing compounds are one of the most significant classes of heterocycles in the pharmaceutical industry, appearing in over twenty classes of pharmaceuticals.[1] The nitrogen atom, which is typically protonated at physiological pH, provides a critical anchor for ionic interactions with biological targets, while the stereochemistry of the ring substituents dictates binding affinity and selectivity.[3]

The molecule 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a strategically designed precursor that offers three distinct points for chemical diversification:

  • The Carboxylic Acid: A versatile handle for forming stable amide or ester linkages, ideal for attaching the scaffold to other fragments or modulating pharmacokinetic properties.

  • The C4-Hydroxyl Group: A secondary alcohol that can be derivatized into ethers, esters, or oxidized to a ketone, providing another vector for exploring structure-activity relationships (SAR).

  • The Piperidine Nitrogen: A tertiary amine whose basicity influences solubility and oral absorption, and whose surrounding substituents contribute to the overall conformational profile of the molecule.

This guide will dissect the reactivity of these functional groups and provide robust protocols to exploit them in synthetic campaigns.

Synthetic Potential and Reaction Pathways

The utility of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid stems from the orthogonal reactivity of its functional groups. The carboxylic acid is the most common site for initial modification, typically via activation and reaction with a nucleophile. The secondary alcohol offers a secondary site for functionalization under different reaction conditions.

G cluster_0 Carboxylic Acid Modifications cluster_1 Hydroxyl Group Modifications Precursor 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid Amide Amide Derivatives (R-NH₂) Precursor->Amide Amide Coupling (HATU, EDC, etc.) Ester Ester Derivatives (R-OH) Precursor->Ester Esterification (H⁺, R-OH) Ketone Oxidized Product (Piperidin-4-one) Precursor->Ketone Oxidation ([O]) Ether Ether Derivatives (R-O-) Precursor->Ether Etherification (e.g., Williamson)

Caption: Key synthetic transformations of the precursor.

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[5] The carboxylic acid of the precursor can be coupled with a wide array of primary and secondary amines to generate a diverse library of compounds. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization if chiral amines are used.[6]

Comparative Analysis of Common Coupling Reagents
ReagentFull NameActivating AgentAdditiveAdvantagesDisadvantages
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideHOBt or OxymaWater-soluble byproducts, cost-effective.Can be a sensitizer; lower reactivity for hindered substrates.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/Aminium SaltBuilt-in HOAtHigh efficiency, fast reaction rates, low epimerization.[6]Higher cost, potentially explosive.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/Aminium SaltBuilt-in OxymaExcellent safety profile, high efficiency, suppresses epimerization.[6]Higher cost than EDC.
Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for coupling the precursor with a representative amine using HATU, a reagent renowned for its high reactivity and ability to suppress racemization.[6]

Materials:

  • 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction without competing with the primary amine nucleophile.[6]

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes to ensure the complete formation of the activated HOAt ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent, to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic components. c. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), water, and brine. d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add HATU & DIPEA B->C D 4. Activate for 15 min @ 0°C C->D E 5. Add Amine (R-NH₂) D->E F 6. Warm to RT (2-16 h) E->F G 7. Aqueous Workup F->G H 8. Column Chromatography G->H I Pure Amide Product H->I

Caption: Step-by-step workflow for HATU-mediated coupling.

Core Application: Esterification

Esterification of the carboxylic acid can serve to create prodrugs, improve cell permeability, or provide a protecting group for further synthetic transformations. Fischer-Speier esterification is a classic, acid-catalyzed method that is effective for this purpose.[7]

Protocol 2: Acid-Catalyzed Fischer Esterification

This protocol details the conversion of the precursor to its corresponding methyl or ethyl ester using an excess of alcohol as both the solvent and reagent.

Materials:

  • 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq) and a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The reaction is exothermic.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C). The reaction is driven to completion by the large excess of alcohol, according to Le Châtelier's principle.[8]

  • Monitoring: Monitor the reaction for 4-24 hours by TLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. c. Remove the bulk of the alcohol solvent under reduced pressure. d. Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Typical Fischer Esterification Conditions
AlcoholCatalystTemperatureTypical TimeNotes
MethanolH₂SO₄ (cat.)Reflux (~65°C)4-12 hMost common and straightforward.
EthanolH₂SO₄ (cat.)Reflux (~78°C)6-18 hSlightly slower than with methanol.
1-ButanolH₂SO₄ (cat.)Reflux (~118°C)8-24 hHigher temperature; can use a Dean-Stark trap to remove water.[9]

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available at: [Link]

  • Lodygin, A. S., Yaremenko, F. G., & Chebanov, V. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. Available at: [Link]

  • Moraski, G. A., Markley, L. D., Hipskind, P. A., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Naseem, H., Mushtaq, N., Saeed, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies. Chemistry Africa. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-New-3-(Benzo-%5Bd%5D-Oxazol-2-Yl)-3-(4-Acid-Dupati-Sapuri-Butti/3039d997235555d496e5793081a4d048325b172a]([Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Saha, K., Gorti, S. S., Vangveravong, S., et al. (2013). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (2023). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • McCallum, T., Bar, R., & Procter, D. J. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (1995). 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • ResearchGate. (2018). Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids.
  • Clark, J. (2015). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Ross, A. D. G., & Taylor, R. J. (2021). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Wang, S., Li, Y., Wu, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

  • Katariya, D., Ashid, M., Sharma, B. K., & Joshi, A. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • RSU National and International Research Conference. (2021). Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the chemical principles behind each step.

Core Synthesis Overview

The most direct and widely adopted method for synthesizing 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid involves a two-step sequence:

  • Aza-Michael Addition: A conjugate addition of the secondary amine, 3-ethyl-4-hydroxypiperidine, to an acrylate ester (typically ethyl or methyl acrylate). This forms the corresponding ester intermediate.

  • Ester Hydrolysis: Saponification of the ester intermediate to yield the final carboxylic acid product.

This workflow is valued for its efficiency and use of readily available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Ester Hydrolysis Reactants 3-Ethyl-4-hydroxypiperidine + Ethyl Acrylate Intermediate Ethyl 3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoate Reactants->Intermediate Solvent, Catalyst (Optional) FinalProduct 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid Intermediate->FinalProduct 1. Base (NaOH/KOH) 2. Acid Work-up (HCl)

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Part 1: The Aza-Michael Addition Stage
Q1: My Michael addition reaction is slow or shows low conversion. How can I improve it?

Answer: A sluggish Michael addition is a common issue that can often be resolved by examining the solvent, temperature, and stoichiometry.

  • Causality: The aza-Michael reaction involves the nucleophilic attack of the piperidine nitrogen on the β-carbon of the acrylate.[1][2] The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acceptor.

  • Solutions:

    • Solvent Choice: While the reaction can often be run neat (without solvent), polar aprotic solvents like acetonitrile or DMF can facilitate the reaction by improving the solubility of reactants and stabilizing charged intermediates.[3] However, for many secondary amines, alcohols like ethanol or even water can be effective.

    • Temperature Control: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, excessive heat can promote side reactions, such as the polymerization of the ethyl acrylate.[4] Monitor the reaction closely if heating.

    • Stoichiometry: Using a slight excess of the amine (1.1 to 1.2 equivalents) can help drive the reaction to completion. Conversely, if polymerization of the acrylate is an issue, using a slight excess of the acrylate and adding it slowly to the amine can be beneficial.[3]

    • Catalysis: While often not strictly necessary for reactive amines like piperidine, mild base catalysis can be employed.[5] However, strong bases should be avoided as they aggressively promote acrylate polymerization.[4] In some cases, the amine reactant itself can act as a catalyst.[6]

Q2: I'm observing a significant amount of a viscous, insoluble polymer in my reaction flask. What is causing this and how can I prevent it?

Answer: This is a classic case of Michael acceptor polymerization, a frequent side reaction when using activated olefins like ethyl acrylate under basic or heated conditions.[4]

  • Causality: The conditions that facilitate the aza-Michael addition can also initiate the anionic polymerization of the electron-deficient acrylate.

  • Troubleshooting Workflow:

Troubleshooting_Polymerization Problem Issue: Polymer Formation Cause1 Cause: High Temperature Problem->Cause1 Cause2 Cause: High Acceptor Concentration Problem->Cause2 Cause3 Cause: Strong Base Contaminant Problem->Cause3 Solution1 Solution: Run at RT or 0 °C Cause1->Solution1 Solution2 Solution: Slowly add acrylate via syringe pump Cause2->Solution2 Solution3 Solution: Use purified reactants; Avoid strong bases Cause3->Solution3

Caption: Decision tree for troubleshooting acrylate polymerization.

  • Key Preventative Measures:

    • Slow Addition: Add the ethyl acrylate dropwise or via a syringe pump to the stirred solution of 3-ethyl-4-hydroxypiperidine. This maintains a low instantaneous concentration of the acceptor, favoring the desired bimolecular reaction over polymerization.[4]

    • Temperature Management: Conduct the reaction at room temperature or even cooled in an ice bath (0 °C) to suppress polymerization.[4]

    • Purity of Reagents: Ensure your starting amine is free from strongly basic impurities that could initiate polymerization.

Q3: What are the optimal reaction parameters for this specific Michael addition?

Answer: The optimal conditions balance reaction rate with the minimization of side products. The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq. 3-ethyl-4-hydroxypiperidineLimiting reagent.
1.1 - 1.5 eq. Ethyl AcrylateSlight excess of acceptor ensures full conversion of the more valuable amine.
Solvent Ethanol or Neat (No Solvent)Ethanol is a good solvent for both reactants and is easily removed. Running neat is atom-economical if reactants are liquid.
Temperature 25 °C (Room Temperature)Provides a good balance of reaction rate while minimizing acrylate polymerization.[7]
Reaction Time 12 - 24 hoursTypically sufficient for high conversion. Monitor by TLC or GC-MS to confirm completion.
Atmosphere Air or Inert (N₂)An inert atmosphere is not strictly necessary but is good practice to prevent potential side oxidations, especially if heating.
Part 2: Ester Hydrolysis & Work-up
Q4: My ester hydrolysis is incomplete. How can I ensure the reaction goes to completion?

Answer: Incomplete hydrolysis is usually due to the reversibility of the reaction (under acidic conditions) or insufficient reagents/time (under basic conditions). For this synthesis, alkaline hydrolysis (saponification) is strongly recommended.

  • Causality: Acid-catalyzed hydrolysis is an equilibrium-limited process.[8][9] To drive it forward, a large excess of water is needed. In contrast, base-catalyzed hydrolysis is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[8][9]

  • Solutions for Complete Hydrolysis:

    • Use Alkaline Conditions: Employ a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol co-solvent system (e.g., water/methanol or water/ethanol).

    • Use Excess Base: Use at least 2-3 equivalents of the base to ensure complete saponification and to neutralize any acidic impurities.

    • Heat the Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) to accelerate the hydrolysis. The reaction is usually complete within 2-4 hours.

Q5: I am struggling to isolate and purify the final amino acid product after the work-up. What is a reliable procedure?

Answer: The product is an amino acid, meaning it has both a basic nitrogen atom and an acidic carboxylic acid group. Its solubility is highly dependent on pH, a property that must be exploited for effective isolation.

  • Causality: At neutral pH, the product likely exists as a zwitterion, which is often highly polar and may have low solubility in common organic solvents but high solubility in water. At low pH, the amine is protonated (R₃NH⁺), and at high pH, the carboxylic acid is deprotonated (R-COO⁻).

  • Step-by-Step Isolation Protocol:

    • Remove Organic Solvent: After the hydrolysis is complete, remove the alcohol co-solvent (e.g., methanol/ethanol) under reduced pressure using a rotary evaporator.

    • Cool the Aqueous Solution: Cool the remaining aqueous solution (which contains the sodium or potassium salt of your product) in an ice bath.

    • Acidify to the Isoelectric Point: While stirring vigorously, slowly add a strong acid (e.g., 2M HCl) dropwise. Monitor the pH. The product will be least soluble at its isoelectric point (pI), causing it to precipitate out of the solution. The pI for such a molecule is typically in the mildly acidic to neutral range (pH 4-7).

    • Isolate the Product: Collect the precipitated solid by vacuum filtration.

    • Wash and Dry: Wash the solid with cold deionized water to remove inorganic salts (NaCl/KCl) and then with a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities. Dry the purified product under vacuum.

    • Alternative (If No Precipitation): If the product remains dissolved, acidify to ~pH 2 to ensure the carboxylic acid is fully protonated, then perform multiple extractions with a polar organic solvent like ethyl acetate.[10] However, zwitterionic character may still hinder extraction efficiency. Adjusting pH to the pI and inducing precipitation is generally more effective.

Detailed Experimental Protocols

Protocol 1: Aza-Michael Addition - Synthesis of Ethyl 3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoate
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-4-hydroxypiperidine (5.0 g, 38.7 mmol).

  • If desired, add 20 mL of ethanol as a solvent.

  • Place the flask in a water bath to maintain room temperature.

  • Slowly add ethyl acrylate (4.65 g, 46.4 mmol, 1.2 equivalents) to the stirred solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any excess ethyl acrylate. The resulting crude oil or solid is the ester intermediate and can often be used in the next step without further purification.

Protocol 2: Saponification - Synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
  • Transfer the crude ester intermediate from the previous step into a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.64 g, 116 mmol, 3.0 equivalents) dissolved in 50 mL of water and 25 mL of methanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) with vigorous stirring for 3 hours.

  • Monitor the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the methanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 6M hydrochloric acid (HCl) dropwise while monitoring the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is approximately 5-6, or until maximum precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake sequentially with 20 mL of cold deionized water and 20 mL of cold diethyl ether.

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield the final 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

References

  • Mickevičius, V. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. Available at: [Link]

  • (Patent) CN111072543B. Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.
  • Ye, F. et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry. Available at: [Link]

  • (Various Authors). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. National Library of Medicine. Available at: [Link]

  • (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Atobe, M. et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Chen, J. et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. Available at: [Link]

  • (Various Authors). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Bhattacharjee, S. et al. (2021). Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate. Available at: [Link]

  • (Various Authors). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • (Various Authors). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. Available at: [Link]

  • Wikipedia. Michael addition reaction. Wikipedia. Available at: [Link]

  • (Patent) CN106432059A. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • (Patent) US20160102042A1. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
  • (Various Authors). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ribeiro, C. M. R. et al. (2026). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Jampilek, J. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]

  • Konopelski, J. P. et al. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Jampilek, J. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available at: [Link]

  • van der Werf, M. J. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Mousseau, J. J. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. LibreTexts. Available at: [Link]

  • (Various Authors). How to purify esterification product?. ResearchGate. Available at: [Link]

  • Ghaffari, M. et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis. Available at: [Link]

  • Chemist Wizards. (2024). Michael Addition Reaction, Mechanism & Applications. Chemist Wizards. Available at: [Link]

  • (Patent) US3845062A. 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Mielniczak, A. & Młynarski, J. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. Save My Exams. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Procter, D. J. et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. Available at: [Link]

Sources

Technical Support Hub: Purification of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical R&D Support

Welcome to the technical support center for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this molecule. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to resolve complex separation issues.

Compound Overview: Understanding the Challenges

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a multifaceted molecule whose structure presents inherent purification challenges. A clear understanding of its chemical nature is the first step in developing a successful purification strategy.

  • Zwitterionic Character: The molecule contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. At or near its isoelectric point, it exists as a zwitterion, or internal salt. This dramatically increases its polarity, leading to high solubility in water and alcohols but poor solubility in common organic solvents like ethyl acetate, dichloromethane, and hexanes. This behavior can make standard crystallization and chromatographic techniques difficult.[1][2]

  • Stereoisomerism: The piperidine ring contains two stereocenters at positions C3 (bearing the ethyl group) and C4 (bearing the hydroxyl group). This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of diastereomers (cis and trans) and their respective enantiomers. Syntheses that are not stereospecific will produce a mixture of these isomers, which often have very similar physical properties, making separation a significant hurdle.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider before starting the purification of this compound?

A1: The most critical factor is its zwitterionic nature. This property governs its solubility and chromatographic behavior. Attempting to use standard purification protocols for neutral organic molecules will likely lead to poor recovery, streaking on silica gel, and crystallization failures. You must adapt your strategy for a highly polar, salt-like compound.

Q2: My synthesis produced a mixture of stereoisomers. What is the general strategy for separating them?

A2: The strategy depends on the type of isomers present.

  • Diastereomers (cis vs. trans): Diastereomers have different physical properties (melting point, solubility, Rf) and can often be separated using standard achiral chromatographic techniques like silica gel or reverse-phase HPLC.[4]

  • Enantiomers: Enantiomers have identical physical properties in an achiral environment. Their separation requires a chiral method, such as preparative chiral HPLC or classical resolution via diastereomeric salt formation with a chiral resolving agent.[4][5]

Q3: What are the most common process-related impurities I should be aware of?

A3: Besides stereoisomers, common impurities often include unreacted starting materials, reagents from the synthesis (e.g., catalysts, bases), and byproducts from side reactions.[6][7] For instance, if the synthesis involves the reduction of a pyridine precursor, incompletely reduced intermediates may be present.[8] Analytical techniques like LC-MS and NMR are essential for identifying these before selecting a purification method.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q4: My compound "oils out" and refuses to crystallize from solution. What's happening and how can I fix it?

A4:

  • Probable Cause: This is a classic issue for zwitterionic compounds.[2] The strong intermolecular ionic interactions can favor an amorphous, oil-like state over an ordered crystal lattice. The presence of even minor impurities can also inhibit crystallization.

  • Solutions:

    • Solvent/Anti-Solvent System: The most effective approach is often a mixed solvent system. Dissolve the compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, water, DMSO).[9] Then, slowly add an "anti-solvent" in which it is insoluble (e.g., ethyl acetate, acetonitrile, or diethyl ether) dropwise at a slightly elevated temperature until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0-4 °C.

    • pH Adjustment: The zwitterionic state is most prominent at the isoelectric point (pI). By adjusting the pH away from the pI, you can convert the molecule into a more conventional salt (either the hydrochloride or a carboxylate salt), which may have better crystallization properties. For example, adding a stoichiometric amount of HCl can yield the hydrochloride salt, which may crystallize more readily from an alcohol/ether system.

    • Co-crystal Formation: In some cases, forming a co-crystal with a suitable, neutral guest molecule can facilitate the formation of a well-ordered crystal lattice.[1][10] This is an advanced technique but can be highly effective.

Q5: When I run a silica gel column, my compound either doesn't move from the baseline or streaks badly down the column.

A5:

  • Probable Cause: This is due to the strong interaction between the polar, zwitterionic molecule and the acidic silica gel. The basic piperidine nitrogen binds ionically to the acidic silanol groups (Si-OH) on the silica surface, resulting in irreversible adsorption or very poor elution.

  • Solutions:

    • Mobile Phase Modifiers: Add a competitive base to your eluent to disrupt the interaction with the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol.

    • Switch to Reverse-Phase (RP) Chromatography: This is often the best solution for highly polar compounds. Use a C18-functionalized silica column with a mobile phase of Water/Methanol or Water/Acetonitrile, often with a pH modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound is in a single ionic state (protonated amine).

    • Use a Different Stationary Phase: Neutral or basic alumina can be a substitute for silica gel to avoid the strong acidic interactions.

Q6: I've successfully separated the cis and trans diastereomers, but now I need to resolve the enantiomers of the desired diastereomer. What is the most practical approach?

A6:

  • Probable Cause: You have a racemic mixture of your target diastereomer.

  • Solutions:

    • Classical Diastereomeric Salt Resolution: This is a robust and scalable method. Since your compound has a carboxylic acid, you can react it with a chiral base (e.g., (R)- or (S)-1-phenylethylamine, quinine, or brucine). This forms a pair of diastereomeric salts. Because these salts have different physical properties, they can often be separated by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral auxiliary is removed by acid/base extraction to yield the pure enantiomer. The process is mirrored to isolate the other enantiomer.[4]

    • Preparative Chiral HPLC: This method offers excellent separation but can be less scalable and more expensive. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® IA or Chiralcel® OD are excellent starting points for separating piperidine derivatives.[5][11] Method development involves screening different mobile phases (e.g., Hexane/Isopropanol or Acetonitrile/Methanol) to achieve baseline separation.

Data & Visualization
Table 1: Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityPurification Application Notes
Polar Protic Water, Methanol, EthanolHighExcellent dissolving solvents for crystallization or reverse-phase chromatography.
Polar Aprotic DMSO, DMFHigh to MediumGood dissolving solvents, but their high boiling points can make removal difficult.[9]
Ethers Diethyl Ether, THF, MTBELow to InsolubleCan be used as anti-solvents for crystallization.
Esters Ethyl AcetateLow to InsolubleGood anti-solvent. Can be used with modifiers in normal-phase chromatography.
Halogenated Dichloromethane (DCM)InsolublePrimarily used in normal-phase chromatography with high concentrations of a polar co-solvent.
Hydrocarbons Hexanes, TolueneInsolubleUsed as anti-solvents or in the non-polar component of a normal-phase eluent.
Diagram 1: Purification Strategy Workflow

This workflow provides a logical decision-making process for purifying the crude product.

Purification_Workflow cluster_isomer_sep Isomer Separation cluster_bulk_purify Bulk Purification start Analyze Crude Product (LC-MS, NMR) check_isomers Diastereomers or Enantiomers Present? start->check_isomers diastereomer_sep Separate Diastereomers (Achiral Chromatography) check_isomers->diastereomer_sep Yes (Diastereomers) enantiomer_sep Separate Enantiomers (Chiral HPLC or Salt Resolution) check_isomers->enantiomer_sep Yes (Enantiomers only) rp_chrom Reverse-Phase Chromatography (for polar impurities) check_isomers->rp_chrom No check_purity Purity > 95%? recrystallize Recrystallization (Solvent/Anti-Solvent) check_purity->recrystallize No final_product Pure Compound (Verify by Analysis) check_purity->final_product Yes diastereomer_sep->enantiomer_sep Isolated Diastereomer enantiomer_sep->check_purity rp_chrom->check_purity recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Diastereomeric Salt Resolution Principle

This diagram illustrates the classical chemical resolution process.

Salt_Resolution racemate Racemic Mixture (R-Acid + S-Acid) chiral_base Add Chiral Base (e.g., S-Base) racemate->chiral_base salts Diastereomeric Salts Formed (R-Acid:S-Base) + (S-Acid:S-Base) chiral_base->salts separation Separate by Crystallization (Different Solubilities) salts->separation salt1 Isolated Salt 1 (e.g., R-Acid:S-Base) separation->salt1 Crystals salt2 Mother Liquor (contains S-Acid:S-Base) separation->salt2 Solution liberate1 Liberate Amine (Acid/Base Extraction) salt1->liberate1 liberate2 Liberate Amine (Acid/Base Extraction) salt2->liberate2 enantiomer1 Pure R-Enantiomer liberate1->enantiomer1 enantiomer2 Pure S-Enantiomer liberate2->enantiomer2

Caption: Workflow for enantiomeric separation via diastereomeric salt formation.

Experimental Protocols

Protocol 1: Purification by Reverse-Phase Flash Chromatography

This protocol is suitable for removing polar impurities from small to medium-scale batches (100 mg - 5 g).

  • Sample Preparation: Dissolve the crude compound in a minimum volume of a 50:50 mixture of methanol and water. If solubility is poor, a small amount of DMSO can be used.

  • Column & Solvents:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Loading: Adsorb the dissolved sample onto a small amount of C18 silica. To do this, add the C18 silica to the solution and concentrate it to a dry powder using a rotary evaporator. Load this dry powder onto the top of the column.

  • Elution:

    • Start with 100% Mobile Phase A.

    • Run a shallow gradient from 0% to 50% Mobile Phase B over 10-20 column volumes. The highly polar nature of the compound means it will likely elute at low concentrations of the organic solvent.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC or LC-MS.

  • Work-up: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound as a fluffy solid.

Protocol 2: Crystallization from a Mixed Solvent System (Methanol/MTBE)

This protocol is designed to induce crystallization in a compound that tends to oil out.

  • Dissolution: In a clean Erlenmeyer flask, add the crude compound and the minimum amount of warm (40-50 °C) methanol required for complete dissolution.

  • Initiate Precipitation: While stirring the warm methanol solution, add methyl tert-butyl ether (MTBE) dropwise. Continue adding MTBE until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of warm methanol to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin within a few hours. For maximum yield, subsequently store the flask at 4 °C for 12-24 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold MTBE.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

References
  • Mickevičius, V., et al. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Benchchem.
  • BenchChem Technical Support. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025, May 13). ACS Publications.
  • Ghosh, T., et al. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. IJPSR.
  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. (2016, March 9). ACS Publications.
  • The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. (2019, October 15). IUCr.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
  • Van Dorpe, S., et al. (2012, January). Purity profiling of Peptide Drugs. ResearchGate.
  • Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). (2019, May 1). PMC.
  • Crystal engineering of zwitterionic drug to neutral co-crystals. (2018, March 6). ResearchGate.
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025, August 6). MDPI.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.

Sources

Solubility issues with 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing formulation and solubility challenges with 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid .

Below, our Senior Application Scientists have compiled a mechanistic troubleshooting guide, complete with self-validating protocols and physicochemical data, to help you achieve stable aqueous solutions for your assays.

Part 1: Core Concepts & Mechanistic FAQs

Q: Why does 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid form a milky suspension in standard PBS (pH 7.4) despite vigorous vortexing? A: The precipitation is driven by the molecule's zwitterionic nature. This compound contains a basic piperidine nitrogen (predicted pKa ~9.5) and an acidic propanoic acid tail (predicted pKa ~3.83) [1]. The isoelectric point (pI)—the pH at which the molecule carries a net-zero charge—is approximately 6.65.

At pH 7.4, the molecule is dangerously close to its pI. In this state, intermolecular electrostatic interactions (head-to-tail ionic bonds between the protonated amine and deprotonated carboxylate) create a highly stable crystal lattice, minimizing its aqueous solubility [2]. Vortexing only disperses the macroscopic crystals into a sub-visible colloidal suspension; it does not overcome the thermodynamic barrier of solvation.

Q: I need to test this compound in a cell-based assay at physiological pH. How can I keep it in solution? A: You cannot simply dissolve the dry powder directly in a pH 7.4 buffer. You must bypass the thermodynamic minimum using a "solvent-shift" or "micellar" approach.

First, dissolve the compound in a water-miscible co-solvent (like DMSO) at 100x your target concentration to completely disrupt the ionic lattice. Then, spike this stock into your warmed assay buffer under high shear. Because zwitterions often self-associate or form sub-micellar aggregates that deviate from classical Henderson-Hasselbalch predictions [3], adding a biologically compatible surfactant (e.g., 0.05% Tween-20) can help form mixed micelles, stabilizing the compound kinetically.

Q: Does temperature affect the solubility during freeze-thaw cycles? A: Yes. The solubility of zwitterions is highly temperature-dependent. If you freeze a saturated stock solution, the compound will precipitate as the solvent freezes and the local concentration spikes (cryo-concentration). Upon thawing, the kinetic energy at room temperature is often insufficient to break the newly formed crystal lattice. Always heat thawed stocks to 37°C and sonicate before use.

Part 2: Quantitative Solubility Profile

The table below summarizes the expected behavior of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid across various aqueous environments.

Buffer SystempHCo-Solvent / AdditiveVisual StateEstimated Solubility Limit
Deionized Water~6.0NoneTurbid Suspension< 0.1 mg/mL
PBS (Standard)7.4NoneTurbid Suspension< 0.5 mg/mL
Acidic Aqueous4.0NoneOptically Clear> 10.0 mg/mL
Basic Aqueous9.0NoneOptically Clear> 10.0 mg/mL
PBS + DMSO7.45% DMSOOptically Clear~ 2.5 mg/mL
PBS + Surfactant7.40.1% Tween-20Opalescent~ 1.0 mg/mL

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Shift Solubilization Strategy (For pH-Flexible Assays)

Use this protocol when your downstream application can tolerate acidic or basic conditions (e.g., analytical chemistry, NMR, or non-biological assays).

  • Suspension: Weigh the target amount of compound and suspend it in 80% of your final target volume using LC-MS grade water.

  • Titration: Dropwise, add 0.1 M HCl (to reach pH < 4.5) OR 0.1 M NaOH (to reach pH > 8.5) while stirring continuously. Monitor the optical clarity.

  • Cavitation: Once the solution appears visually clear, sonicate in a water bath at 37°C for 5 minutes to disrupt any remaining micro-crystals.

  • Volume Adjustment: Bring the solution to the final volume using LC-MS grade water.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and un-dissolved nuclei.

  • Self-Validation Check (Quantification): Quantify the filtrate via HPLC-UV against a standard curve prepared in 100% methanol. Causality: If the recovered concentration is <95% of your theoretical yield, the compound has re-precipitated on the filter membrane, indicating the final pH is still too close to the pI. Adjust the pH further away from 6.65.

Protocol B: Co-Solvent Micellar Solubilization (For Cell-Based Assays)

Use this protocol when you must maintain a strict pH of 7.4 for physiological relevance.

  • Master Stock: Dissolve the dry powder in 100% DMSO to create a 100x concentrated master stock. Vortex until completely clear.

  • Buffer Preparation: Warm your aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C.

  • Solvent Shift: Using a high-speed vortex, add the DMSO stock dropwise into the warmed buffer. The high shear prevents localized pooling of the compound, which triggers nucleation.

  • Self-Validation Check (Turbidity): Measure the optical density of the final assay buffer at 600 nm (OD600) using a spectrophotometer. Causality: An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates (the Tyndall effect). If observed, the compound is crashing out.

  • Rescue Step: If OD600 > 0.05, add Tween-20 in 0.01% increments, sonicating for 2 minutes after each addition, until the OD600 drops below 0.05.

Part 4: Troubleshooting Workflow Visualization

G Step1 Observation: Precipitation in Aqueous Buffer Step2 Diagnostic: Measure Solution pH Step1->Step2 Cond1 Is pH near pI (~6.65)? Step2->Cond1 PathA pH-Shift Strategy: Titrate to pH < 4.5 or pH > 8.5 Cond1->PathA Yes (pH 5.5 - 7.5) PathB Co-Solvent Strategy: Add 5% DMSO or 0.1% Tween-20 Cond1->PathB No (pH < 5 or > 8) Cond2 Optical Clarity? PathA->Cond2 PathB->Cond2 Action1 Acoustic Cavitation: Sonicate at 37°C for 10 min Cond2->Action1 Turbid Success Validation: Filter (0.22 µm) & Quantify Cond2->Success Clear Action1->Cond2

Workflow for troubleshooting zwitterionic precipitation of the target compound.

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State Avdeef, A. (2003). John Wiley & Sons. URL:[Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). European Journal of Pharmaceutical Sciences, 22(5), 387-398. URL:[Link]

Stability of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this molecule under various experimental conditions. Given that specific stability data for this compound is not extensively published, this guide integrates fundamental principles of organic chemistry with established protocols for stability testing to empower you to assess and manage the stability of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid that might influence its stability?

A1: The molecule contains three primary functional groups that will dictate its chemical behavior and stability:

  • Tertiary Aliphatic Amine: The nitrogen atom within the piperidine ring is a tertiary amine. Tertiary amines are known to be susceptible to oxidation.[1][2] The lone pair of electrons on the nitrogen makes it basic and nucleophilic.[3]

  • Secondary Alcohol: The hydroxyl (-OH) group on the piperidine ring is a secondary alcohol. Secondary alcohols can be oxidized to ketones under certain conditions.[4] They can also undergo dehydration (loss of water) at high temperatures.[5]

  • Carboxylic Acid: The propanoic acid side chain provides a carboxylic acid moiety. This group is acidic and its reactivity is pH-dependent. It can react with bases to form carboxylate salts.[6]

Q2: What are the expected pKa values for this molecule?

Q3: How should I handle and store this compound to ensure its stability?

A3: Based on the functional groups, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidative degradation of the tertiary amine.

  • Light: Protect from light to prevent photolytic degradation.[7]

  • Moisture: Store in a tightly sealed container in a desiccated environment, as compounds with hydroxyl and carboxylic acid groups can be hygroscopic.[8]

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of parent compound in analytical samples over a short period. Oxidative Degradation: The tertiary amine is likely oxidizing. This can be accelerated by exposure to air, metal ions, or oxidizing agents.1. De-gas solvents: Use solvents that have been sparged with an inert gas (N₂ or Ar). 2. Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT or ascorbic acid to your sample solutions if compatible with your downstream analysis. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
Appearance of a new peak in HPLC with a mass corresponding to +14 Da or -2 Da. Oxidation of Functional Groups: - An increase of 14 Da could indicate N-oxidation or hydroxylation. - A decrease of 2 Da from the parent mass suggests the oxidation of the secondary alcohol to a ketone.[4]1. Confirm Structure: Use LC-MS/MS to fragment the new peak and confirm its structure. 2. Review Experimental Conditions: Identify any potential sources of oxidation in your workflow (e.g., use of hydrogen peroxide, exposure to strong light).[9]
Poor recovery from acidic or basic solutions. pH-dependent Degradation: The molecule may be unstable at pH extremes. Acid or base catalysis can promote hydrolysis or other rearrangement reactions.1. Conduct a pH Profile Study: Analyze the compound's stability in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). 2. Adjust pH of Solutions: Ensure the pH of your experimental solutions is within the stable range for the molecule.
Inconsistent results between experiments. Photodegradation: The compound may be sensitive to light, leading to degradation upon exposure to ambient or UV light.1. Work in Low-Light Conditions: Perform experimental manipulations under yellow light or in amber glassware. 2. Conduct Photostability Studies: Expose the compound to controlled light conditions as per ICH Q1B guidelines to quantify its photosensitivity.[7][10]

Forced Degradation: A Framework for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Caption: Workflow for a forced degradation study.

Protocol 1: General Forced Degradation Study

This protocol outlines the steps to assess the stability of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points similar to acid hydrolysis. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Solution: Incubate the stock solution at 80°C.

    • Solid State: Place the solid compound in a vial at 80°C.

    • Analyze samples at appropriate time points.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[7] A control sample should be kept in the dark.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradants.[13][14]

  • Calculate the percentage of degradation and identify major degradation products.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid Tertiary Amine Secondary Alcohol Carboxylic Acid N_Oxide N-Oxide Formed by oxidation of the tertiary amine Parent:f0->N_Oxide Oxidation (e.g., H₂O₂) Ketone Ketone Derivative Formed by oxidation of the secondary alcohol Parent:f1->Ketone Oxidation (e.g., KMnO₄, CrO₃) Dehydrated Dehydrated Product Formed by loss of water from the alcohol Parent:f1->Dehydrated Dehydration (Heat, Acid)

Caption: Hypothesized degradation pathways.

  • N-Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide. This is a common metabolic and chemical degradation pathway for aliphatic amines.[1]

  • Oxidation of Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone. This reaction is typically promoted by oxidizing agents.[4]

  • Dehydration: Under thermal stress or in strong acid, the secondary alcohol could undergo dehydration to form an alkene.[5]

Conclusion

While specific experimental data on the stability of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is limited, a thorough understanding of its functional groups allows for a predictive assessment of its stability. By employing systematic forced degradation studies, researchers can elucidate its degradation pathways, identify potential impurities, and develop robust analytical methods. This proactive approach to stability assessment is crucial for ensuring the quality and reliability of experimental data in research and drug development.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Naphthoic Acids.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ACS Publications. (2019). Oxidative Damage in Aliphatic Amino Acids and Di- and Tripeptides by the Environmental Free Radical Oxidant NO3•: The Role of the Amide Bond Revealed by Kinetic and Computational Studies | The Journal of Organic Chemistry.
  • RSC Publishing. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • BenchChem. (2026). 4-Hydroxypiperidine CAS 5382-16-1: Chemical Properties & Handling.
  • ACS Publications. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different.
  • PMDA. (n.d.). ICH-Q1 安定性試験法 | 独立行政法人 医薬品医療機器総合機構.
  • ACS Publications. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • ACS Publications. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • IAEA. (2021). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.
  • DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND.
  • ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • KoreaScience. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • MDPI. (2025). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways.
  • ACS Publications. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry.
  • PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • AESL. (n.d.). Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides.
  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Physics & Maths Tutor. (n.d.). 2.10 Alcohols.pdf.

Sources

Technical Support Center: Troubleshooting Unexpected Results in Assays with 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. As a novel small molecule, unexpected results can be a part of the discovery process. This guide is designed to provide in-depth troubleshooting strategies and address common issues you may encounter during your experiments. Our approach is grounded in established scientific principles to help you diagnose and resolve these challenges effectively.

Part 1: Foundational Troubleshooting

This section addresses general issues that can arise in any assay involving a new small molecule compound.

Frequently Asked Questions (FAQs)

Q1: My results with 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid are not reproducible. What are the first things I should check?

A1: Lack of reproducibility is a common challenge in biochemical and cell-based assays.[1] The issue often stems from variability in experimental conditions. Here’s a systematic approach to troubleshooting:

  • Compound Integrity and Handling:

    • Purity: Verify the purity of your compound stock. Impurities can lead to off-target effects.

    • Solubility: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, being a piperidine derivative, may have pH-dependent solubility.[2] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and doesn't precipitate when diluted in your aqueous assay buffer. The basic nitrogen in the piperidine ring means that at acidic pH, the compound will be protonated and may have higher aqueous solubility.[2]

    • Storage: Confirm that the compound has been stored correctly (as per the supplier's instructions) to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Conditions:

    • Reagent Stability: Ensure all assay reagents are within their expiration dates and have been stored properly. Prepare fresh reagents when possible.[3]

    • Consistent Timelines: Standardize all incubation times, from cell seeding and compound treatment to reagent addition.[3]

    • Pipetting Accuracy: Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and use appropriate techniques to avoid errors.

Q2: I am observing high background noise in my assay. What are the likely causes?

A2: High background can mask the true signal from your experiment. The source of the noise depends on the assay type:

  • Fluorescence-Based Assays: The compound itself might be autofluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with just the compound in the assay buffer.

  • Absorbance-Based Assays: The compound may absorb light at the wavelength you are measuring. Similar to fluorescence assays, a control with the compound alone can identify this issue.

  • General Causes:

    • Contamination: Microbial contamination in cell cultures or buffers can lead to high background signals.[3]

    • Inadequate Blocking: In immunoassays like ELISA or Western blotting, insufficient blocking can cause non-specific binding of antibodies.[4]

    • Reagent Concentration: Using too high a concentration of detection reagents or antibodies can also increase background noise.[4]

Initial Troubleshooting Workflow

Here is a general workflow to diagnose initial problems with your assay.

A Unexpected Assay Result B Check Compound Integrity (Purity, Solubility, Storage) A->B C Review Assay Protocol (Reagent Prep, Incubation Times, Pipetting) A->C D Run Control Experiments B->D C->D E Problem Identified in Compound Handling D->E Inconsistent Compound Behavior F Problem Identified in Assay Execution D->F Protocol-Related Variability G Problem Persists D->G Controls are Valid H Proceed to Assay-Specific Troubleshooting G->H

Caption: General troubleshooting workflow for unexpected assay results.

Part 2: Troubleshooting Enzyme Inhibition Assays

Enzyme inhibition is a common application for novel small molecules. Here’s how to troubleshoot unexpected results in this context.

Frequently Asked Questions (FAQs)

Q1: I see inhibition of my target enzyme, but I'm not sure if it's a genuine hit or an artifact. How can I validate this?

A1: This is a critical question in drug discovery. Apparent enzyme inhibition can be caused by several artifacts.[5]

  • Compound Aggregation: At higher concentrations, some small molecules form aggregates that non-specifically inhibit enzymes.[6] To test for this, you can include a non-ionic detergent like Triton X-100 (at a concentration of ~0.01%) in your assay buffer. If the inhibitory effect of your compound is significantly reduced, aggregation is a likely cause.

  • Reactivity: Some compounds can react covalently with the enzyme or other assay components. This can be assessed by pre-incubating the enzyme with the compound, then diluting the mixture to see if the inhibition is reversible.

  • Redox Activity: If your assay involves redox reactions, your compound might be interfering with the chemistry of the assay itself.[5] This can be tested using an orthogonal assay with a different detection method.

Q2: My enzyme activity is lower than expected across all wells, including my controls. What could be the issue?

A2: A general decrease in enzyme activity often points to a problem with the enzyme itself or the assay buffer.[7]

  • Enzyme Stability: The enzyme may have lost activity due to improper storage or handling. Perform a quality control check on your enzyme stock.

  • Buffer Components: Essential cofactors may be missing from your buffer, or an inhibitory substance could be present.[7] For example, if your enzyme is a metalloenzyme, ensure that chelating agents like EDTA are not present in your buffer unless intended.[7]

Spike and Recovery Protocol to Detect Inhibition

This protocol helps determine if your sample buffer contains an inhibitor.[7]

  • Prepare two sets of tubes:

    • Control: Add your standard assay buffer.

    • Test: Add your sample buffer (which may contain the suspected inhibitor).

  • Spike: Add a known amount of active enzyme to both sets of tubes.

  • Assay: Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.

  • Measure: Measure the enzyme activity in both sets of tubes.

  • Analyze: If the enzyme activity is significantly lower in the test tubes compared to the control tubes, it indicates the presence of an inhibitor in your sample buffer.

Part 3: Troubleshooting Cell Viability Assays (e.g., MTT, XTT)

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a new compound. However, these assays are prone to interference.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show increased absorbance at high concentrations of my compound, suggesting increased cell viability. Is this possible?

A1: While some compounds can enhance cell proliferation, an increase in absorbance in an MTT assay at high compound concentrations is often an artifact.

  • Compound Interference: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid might directly reduce the MTT reagent to formazan, leading to a false-positive signal.[8] To test for this, incubate the compound with the MTT reagent in cell-free media. If a color change occurs, your compound is interfering with the assay.

  • Precipitation: The compound might precipitate in the culture medium, and these precipitates can interfere with the absorbance reading. Check the wells for any visible precipitate before adding the solubilization agent.

Q2: I am seeing high variability between replicate wells in my cell viability assay. What are the common causes?

A2: High variability can obscure real effects. The "edge effect" is a common cause of this.

  • Edge Effect: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[3] A best practice is to fill the outer wells with sterile PBS or media without cells and not use them for data collection.[3]

  • Inconsistent Cell Seeding: Uneven distribution of cells during seeding will lead to variability in cell numbers per well at the start of the experiment. Ensure your cell suspension is homogenous before and during plating.

Optimizing Seeding Density for Cell Viability Assays

Finding the optimal cell seeding density is crucial for reliable results.[3]

IssuePotential CauseTroubleshooting Steps
Absorbance readings are too low Too few cells to generate a detectable signal.Increase the cell seeding density. Perform a titration to find the optimal density for your cell line (e.g., 1,000 to 100,000 cells per well in a 96-well plate).[3]
Absorbance plateaus at high cell numbers Cells are over-confluent, or the assay reagent is limited.Decrease the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
High variability between replicates Inconsistent cell numbers per well.Ensure the cell suspension is thoroughly mixed before and during seeding.
Part 4: Troubleshooting Signaling Pathway Analysis (e.g., Western Blotting)

Western blotting is a key technique for investigating how a compound affects protein expression and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my target protein after treating cells with 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. What should I check?

A1: A complete loss of signal can be due to several factors, from technical issues to the biological effect of your compound.[9][10]

  • Protein Degradation: Your compound may be inducing the degradation of the target protein. A time-course experiment can help determine if the protein is disappearing over time.

  • Transfer Issues: The protein may not have transferred efficiently from the gel to the membrane. You can check for successful transfer by staining the membrane with Ponceau S after transfer.[10]

  • Antibody Problems: The primary antibody may not be effective. Ensure you are using the recommended antibody concentration and that it has been stored correctly.

Q2: I am seeing multiple non-specific bands in my Western blot. How can I improve the specificity?

A2: Non-specific bands can make it difficult to interpret your results.[9]

  • Blocking: Insufficient blocking is a common cause. Try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat milk).[11]

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try using a more dilute antibody solution.[11]

  • Washing Steps: Increase the number or duration of your wash steps to remove non-specifically bound antibodies.[4]

Western Blot Troubleshooting Workflow

This workflow can help you diagnose issues with weak or no signal in your Western blot.

A Weak or No Signal B Check Protein Transfer (Ponceau S Stain) A->B E Transfer Successful B->E F Transfer Failed B->F C Check Antibody Activity (Use Positive Control) G Antibody Active C->G H Antibody Inactive C->H D Check Target Protein Abundance (Load More Protein) I Signal Appears D->I J No Signal D->J E->C K Optimize Transfer Protocol F->K G->D L Use New Antibody Aliquot H->L M Result is Valid I->M N Consider Protein Degradation J->N

Caption: Workflow for troubleshooting weak or no signal in a Western blot.

References
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PMC. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010). PubMed. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah Staff. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. PubChem. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). ResearchGate. [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. (2022). ACS Publications. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • Western Blot: Technique, Theory, and Trouble Shooting. PMC. [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Cheméo. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ACS Omega. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2025). ResearchGate. [Link]

  • Troubleshooting Low Z′ Factors in Biochemical Assays. (2026). BellBrook Labs. [Link]

  • Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. (2024). PMC. [Link]

  • Pathophysiological mechanisms of complications associated with propionic acidemia. PMC. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). RSC Publishing. [Link]

  • Assay Troubleshooting. MB. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Antimicrobial activity of fatty acid esters and combinations thereof.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • Evolution of assay interference concepts in drug discovery. (2021). Taylor & Francis. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • 2-(3-hydroxypiperidin-1-yl)propanoic acid. AMERICAN ELEMENTS. [Link]

  • Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. [Link]

Sources

Technical Support Center: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (EHPA) . This trifunctional molecule—comprising an N-alkyl piperidine (tertiary amine), a secondary alcohol, and a carboxylic acid—presents unique stability challenges during long-term storage and experimental handling.

This guide is designed for drug development professionals and researchers to understand the mechanistic causality behind EHPA degradation and to implement self-validating protocols that ensure absolute scientific integrity in your assays.

Quantitative Degradation Matrix

To effectively troubleshoot EHPA degradation, you must first identify the analytical signature of the impurity. The table below summarizes the quantitative data associated with the three primary degradation pathways.

Degradation PathwayAnalytical Signature (LC-MS / NMR)Primary CatalystPreventive Storage Condition
Autooxidation +16 Da (N-oxide), -2 Da (Ketone)O₂, Light, Transition MetalsArgon purge, Amber vials
Intermolecular Esterification +[M-18]ₙ (Dimers/Oligomers)Heat, Concentrated statesLyophilization, -20°C
Hygroscopic Caking Broadened NMR peaks, Weight gainAtmospheric MoistureDesiccator cabinet, Parafilm

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does my EHPA powder turn yellow/brown over time, and why does MS show a +16 Da impurity?

The Causality: You are observing the autooxidation of the N-alkyl piperidine core. The lone pair of electrons on the tertiary amine nitrogen is highly susceptible to heterolytic cleavage of peroxides or direct reaction with molecular oxygen, forming an N-oxide (+16 Da) [1]. Additionally, the secondary alcohol at the C4 position can oxidize into a ketone (-2 Da). The Fix: N-alkyl piperidines require strict exclusion of oxygen and light [2]. Always purge the headspace of your storage vials with an inert gas (Argon is heavier than Nitrogen and provides a better blanket) and store in amber glass.

Q2: My HPLC-MS profile shows high-molecular-weight impurities at multiples of the base mass minus 18 Da. What is happening?

The Causality: This is intermolecular esterification (condensation). EHPA contains both a carboxylic acid (propanoic acid chain) and a secondary alcohol (C4-OH). While intramolecular lactonization to form an 8-membered ring is sterically and entropically disfavored, thermal stress drives intermolecular condensation, releasing water (-18 Da) and forming dimeric or oligomeric esters. The Fix: This reaction is accelerated by heat and moisture. Store the compound at -20°C. If you must concentrate the compound via rotary evaporation, keep the water bath below 30°C to prevent thermal oligomerization.

Q3: Why is the powder clumping, and why are my molarity calculations failing in biological assays?

The Causality: EHPA exists naturally as a zwitterion (the carboxylic acid protonates the tertiary amine, forming an inner salt). Zwitterions possess massive dipole moments, making the crystal lattice highly hygroscopic . As the powder absorbs atmospheric moisture, it deliquesces (cakes). This hidden water weight means you are weighing less active pharmaceutical ingredient (API) than calculated, artificially lowering the potency in your downstream assays (e.g., PAR2 receptor inhibition assays) [3]. The Fix: Equilibrate the vial to room temperature before opening to prevent condensation. Store over a desiccant (e.g., Drierite).

Degradation Pathways & Storage Workflows

G A EHPA (Intact Molecule) B Oxidation (O2, Light) A->B D Condensation (Heat) A->D F Hydration (Moisture) A->F C N-Oxide / Ketone (+16 Da / -2 Da) B->C E Oligomeric Esters (+[M-18]n) D->E G Caking / Titer Loss (Weight Gain) F->G

Fig 1: Logical relationship of EHPA degradation pathways and their analytical consequences.

G Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Avoid Freeze-Thaw) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Desiccated Storage (-20°C, Dark) Step3->Step4

Fig 2: Step-by-step optimal storage workflow to prevent EHPA degradation.

Experimental Protocols

Protocol A: Lyophilization and Inert Storage (Standard Operating Procedure)

To prevent moisture-induced caking and oxidative degradation, EHPA must be processed into single-use aliquots.

  • Dissolution: Dissolve EHPA in LC-MS grade LC-water (or a 10% Acetonitrile/Water mixture if solubility is limited) to a known stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense 100 µL aliquots into amber glass HPLC vials. Causality: Amber glass blocks UV-mediated radical initiation; aliquoting prevents repeated freeze-thaw cycles that introduce condensation.

  • Lyophilization: Freeze the vials at -80°C for 2 hours, then lyophilize at < 0.1 mbar for 24 hours until a dry, fluffy white powder is achieved.

  • Argon Purging: Carefully backfill the lyophilizer or a glove box with Argon gas. Cap the vials tightly with PTFE-lined septa.

  • Storage: Store the sealed vials in a desiccator cabinet at -20°C.

Protocol B: Self-Validating Forced Degradation Study

Before utilizing EHPA in critical in vitro or in vivo assays, validate your storage conditions by establishing the compound's specific degradation kinetics. This protocol is a self-validating system: if the control sample deviates from baseline, your baseline handling environment is compromised.

  • Preparation: Prepare four identical 1 mg/mL solutions of EHPA in 50% Methanol/Water.

  • Condition 1 (Control): Store at -20°C in the dark under Argon.

  • Condition 2 (Oxidative Stress): Add 3% H₂O₂ (final concentration) and store at room temperature for 24 hours.

  • Condition 3 (Thermal Stress): Heat the solution to 60°C in a sealed vial for 48 hours.

  • Condition 4 (Photolytic Stress): Expose to broad-spectrum UV light (e.g., ICH Q1B standard) for 24 hours.

  • Analysis: Run all samples via LC-MS (ESI+).

    • Validation Check: Condition 2 will validate the retention time of the N-oxide (+16 m/z). Condition 3 will validate the retention time of the dimers. Ensure these peaks are strictly absent in Condition 1.

References

  • Royal Society of Chemistry. (2012). Oxidative Degradation. In Degradation of Pharmaceuticals. Retrieved from[Link]

  • National Institutes of Health (PMC). (2025). Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. Retrieved from[Link]

  • MDPI Pharmaceuticals. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. Retrieved from[Link]

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting and practical solutions for the derivatization of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: My goal is to create an amide derivative. Do I need to protect the secondary alcohol on the piperidine ring?

Answer: Not necessarily, but it is highly recommended for achieving the best yield and purity. The secondary alcohol is nucleophilic and can compete with your target amine, leading to the formation of an undesired ester byproduct.

  • Without a protecting group: You are relying on the kinetic difference in nucleophilicity between your target amine and the secondary alcohol. While primary amines are generally more nucleophilic than secondary alcohols, this difference can be insufficient, especially with hindered amines or highly reactive coupling agents.

  • With a protecting group: By temporarily masking the hydroxyl group, you eliminate this competitive side reaction entirely.[1][2] This simplifies the reaction monitoring and subsequent purification. A common choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is robust under most amide coupling conditions but can be easily removed later.[1][3]

Q2: I want to esterify the carboxylic acid. Will the tertiary amine of the piperidine ring interfere?

Answer: The tertiary amine itself is not nucleophilic and will not be acylated. However, its basicity is a critical factor to manage.

  • In acidic conditions (e.g., Fischer Esterification): The piperidine nitrogen (pKa of the conjugate acid is ~11) will be protonated by the strong acid catalyst (like H₂SO₄).[4] This is generally not problematic for the reaction itself but means your compound will be in the form of a salt, which can affect solubility.

  • In neutral or basic conditions (e.g., Steglich Esterification or using an alkyl halide): The basicity of the piperidine nitrogen can interfere by neutralizing reagents or catalyzing side reactions. It is crucial to use a non-nucleophilic base for acid scavenging if needed, and to carefully control stoichiometry.

Q3: What are the primary challenges when purifying derivatives of this molecule?

Answer: The main challenges stem from the molecule's dual character: it is both a basic amine and contains a polar functional group (either the starting alcohol/acid or the resulting derivative).

  • Peak Tailing in Chromatography: The basic piperidine nitrogen can interact strongly with acidic silica gel, leading to significant peak tailing.[5] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[5]

  • Removing Coupling Reagent Byproducts: Water-soluble byproducts from reagents like EDC can often be removed with aqueous washes.[4] However, byproducts from reagents like DCC (dicyclohexylurea) are poorly soluble and may require filtration.[6]

  • Acid-Base Extraction: This is a powerful technique for purification. The basic piperidine allows the compound to be extracted into an acidic aqueous layer, leaving neutral or acidic impurities behind in the organic phase.[7] The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[7]

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid group is one of the most common derivatization reactions.[8] Success hinges on the effective activation of the carboxylic acid.[9][10]

Problem 1: Low to no yield of the desired amide product.

This is a common issue often related to inefficient activation of the carboxylic acid or suboptimal reaction conditions.[4][6]

Workflow for Troubleshooting Low Amide Yield ```dot

graph TD { A[Start: Low Amide Yield] --> B{Check Reagents & Solvents}; B --> C{Are coupling reagents fresh?}; C -- No --> D[Use fresh, high-purity reagents]; C -- Yes --> E{Is the solvent anhydrous?}; E -- No --> F[Use anhydrous solvent]; E -- Yes --> G{Optimize Coupling Conditions}; G --> H{Increase reagent equivalents?}; H -- Yes --> I[Try 1.2-1.5 eq of coupling agent]; H -- No --> J{Adjust Temperature?}; J -- Yes --> K["Gently heat (40-50°C) or cool (0°C)"]; J -- No --> L{Change Coupling Reagent?}; L --> M[Consult Table 1 for alternatives]; M --> N[Run small-scale test reactions]; N --> O[Analyze results via TLC/LC-MS]; subgraph Legend direction LR sub_A[Process] sub_B{Decision} end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style O fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style M fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A decision tree to guide the selection of an appropriate esterification method.

Experimental Protocol: Fischer Esterification

This classic method is cost-effective and ideal for simple alcohols that can be used in large excess. [11]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reagent and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction is driven to completion by the large excess of the alcohol. [12]Monitor the reaction by TLC or LC-MS. For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Managing the Secondary Alcohol: Protection & Derivatization

To avoid side reactions during carboxylic acid derivatization, the secondary alcohol should be protected.

Problem 3: My chosen alcohol protecting group is unstable and is cleaved during my subsequent reaction step.

Protecting group stability is paramount. The choice of protecting group must be orthogonal to the planned reaction conditions. [13][14]

Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationStable ToCleaved ByComments
tert-Butyldimethylsilyl ether TBDMS or TBSMild acid/base, oxidation, organometallicsFluoride sources (TBAF), strong acidA workhorse protecting group offering a good balance of stability and ease of removal. [3]
Trimethylsilyl ether TMSNon-aqueous conditionsMild aqueous acid, fluorideVery labile; often used for temporary protection or for GC-MS analysis. [1]
Tetrahydropyranyl ether THPBasic, nucleophilic, and reducing conditionsMild aqueous acid (e.g., PPTS, AcOH)Creates a new stereocenter. Stable but can be tricky to remove in complex molecules. [2]
Benzyl ether BnAcidic and basic conditions, many oxidizing/reducing agentsCatalytic hydrogenation (e.g., H₂, Pd/C)Very robust. Cleavage conditions are orthogonal to many other transformations. [14]
Experimental Protocol: TBDMS Protection of the Secondary Alcohol
  • Preparation: Dissolve 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove DMF and imidazole salts.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The TBDMS-protected product is often clean enough to be used directly in the next step, but can be purified by column chromatography if necessary.

References

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • NSF PAR. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

  • RSC Publishing. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ACS Publications. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines | Request PDF. [Link]

  • PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (2017). (PDF) Derivatization-based High-throughput Bioanalysis by LC-MS. [Link]

  • PMC. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Chemical Science (RSC Publishing). (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection | Request PDF. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • J-STAGE. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ACS Omega. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]

  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • American Chemical Society. The Effect of the Purification of Piperidine on the Activity of Derived Anesthetics' Local. [Link]

  • The Pharma Review. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. [Link]

  • Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid Analogs: A Comparative Analysis for Drug Discovery

Introduction: The Promise of the 4-Hydroxypiperidine Scaffold

The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS). Its conformational rigidity, ability to present substituents in well-defined three-dimensional space, and the presence of a key hydrogen-bonding hydroxyl group make it an ideal starting point for designing potent and selective ligands. This guide delves into the structure-activity relationships (SAR) of a specific, yet representative, member of this class: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

While direct, extensive SAR studies on this exact molecule are not prevalent in public literature, a robust understanding of its potential can be constructed through "SAR by analogy." By analyzing structurally related compounds, we can infer the functional role of each key moiety—the 4-hydroxy group, the 3-ethyl substituent, and the N-propanoic acid side chain—to build a predictive model for designing novel therapeutics. This guide will synthesize data from analogous structures to provide a comparative framework for researchers engaged in the development of next-generation modulators for CNS targets.

Part 1: The 4-Hydroxypiperidine Core - An Anchor for Affinity

The piperidine ring provides a conformationally constrained scaffold, reducing the entropic penalty upon binding to a biological target. The hydroxyl group at the C4 position is arguably the most critical feature of this core.

  • Hydrogen Bonding: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual functionality allows it to form strong, orienting interactions with polar residues (e.g., serine, threonine, tyrosine, or backbone carbonyls) in a receptor's binding pocket. The stereochemistry of this hydroxyl group is often paramount; its axial or equatorial position can dramatically influence binding affinity by determining the precise geometry of this interaction.

  • Solubility and Physicochemical Properties: The polar hydroxyl group enhances aqueous solubility, a crucial property for drug candidates, and can help to balance the lipophilicity introduced by other substituents, thereby improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: The C3-Ethyl Substituent - A Key to Selectivity and Potency

Substitution at the C3 position of the piperidine ring is a common strategy to enhance potency and introduce selectivity for a specific receptor subtype.

  • Hydrophobic Interactions: The ethyl group at the C3 position is positioned to interact with a hydrophobic sub-pocket within the target's binding site. The size and nature of this substituent are critical. SAR studies on related ligands, such as GABA receptor modulators, have shown that small alkyl groups (methyl, ethyl) in this position are often optimal. Larger, bulkier groups may introduce steric hindrance, leading to a loss of affinity.

  • Stereochemical Impact: The relative stereochemistry between the C3-ethyl group and the C4-hydroxyl group (cis or trans) is a critical determinant of biological activity. For instance, in the development of potent NK1 receptor antagonists, the cis configuration of 3,4-substituted piperidines was found to be essential for high affinity, as it correctly orients the substituents to engage with the receptor. This highlights the necessity of rigid conformational control to maximize favorable interactions. Any SAR campaign on this scaffold must involve the synthesis and evaluation of all possible stereoisomers.

Part 3: The N-Propanoic Acid Side Chain - The Ionizable Pharmacophore

The N-substituent is arguably the most versatile handle for modulating the pharmacological profile of piperidine-based ligands. The propanoic acid moiety, in particular, introduces an ionizable group that can profoundly influence both pharmacokinetic and pharmacodynamic properties.

  • Ionic Bonding and GABA-Mimicry: The terminal carboxylate group is anionic at physiological pH and is perfectly suited to form a strong ionic bond with a positively charged residue (e.g., arginine, lysine) in the binding site. This interaction often serves as a primary anchor for the ligand. Furthermore, the overall structure of the N-propanoic acid moiety attached to a cyclic core is a well-known bioisostere for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This suggests that analogs of this scaffold are strong candidates for targeting GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).

  • Tuning Activity and Selectivity: The length of the N-alkanoic acid chain is a critical parameter. Studies on GABA-B receptor agonists have demonstrated that altering the linker length (e.g., from acetic to propanoic to butanoic acid) significantly impacts potency and efficacy. The three-carbon spacer of the propanoic acid chain often provides the optimal distance to bridge the cyclic core with the anionic binding site on the receptor.

Comparative SAR Summary and a Hypothetical Pharmacophore Model

Based on the analysis of analogous structures, we can propose a hypothetical pharmacophore model for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid and its analogs.

Table 1: Inferred Structure-Activity Relationships and Design Considerations

Molecular FeatureModificationPredicted Impact on ActivityRationale / Comparison Point
4-Hydroxyl Group Removal or replacement with methoxySignificant loss of potencyLoss of a critical hydrogen bond donor/acceptor interaction.
Inversion of stereochemistryPotentially large change in affinityAlters the geometry of the key hydrogen bond.
3-Ethyl Group Change to MethylMay retain or slightly decrease potencyProbes the size limits of the hydrophobic pocket.
Change to Isopropyl/tert-ButylLikely decrease in potencyPotential for steric clash within the hydrophobic pocket.
Inversion of stereochemistry (cis vs. trans)Critical for affinity and selectivityDictates the 3D orientation of the hydrophobic group relative to the H-bond.
N-Propanoic Acid Change to Acetic Acid (shorter)Likely change in potency/selectivityAlters the distance to the anionic binding site.
Change to Butanoic Acid (longer)Likely change in potency/selectivityMay be too long or too flexible, leading to an entropic penalty.
Esterification of the acidComplete loss of activityRemoves the crucial ionic interaction point.

This leads to the following hypothetical pharmacophore model:

G cluster_receptor Hypothetical Receptor Binding Site cluster_ligand H_Pocket Hydrophobic Pocket (for C3-Alkyl Group) HBD_Acceptor H-Bond Acceptor/Donor (e.g., Ser, Thr) Anionic_Site Anionic Binding Site (e.g., Arg+, Lys+) Hydrophobic Hydrophobic Feature Hydrophobic->H_Pocket  Hydrophobic  Interaction H_Bond H-Bond Donor/Acceptor H_Bond->HBD_Acceptor  Hydrogen Bond   Anionic Anionic Center Anionic->Anionic_Site  Ionic Bond  

Caption: Hypothetical pharmacophore model for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid analogs.

Experimental Protocols for SAR Investigation

A systematic SAR study requires robust synthetic methods and reliable biological assays.

General Synthetic Workflow

The synthesis of a library of analogs would typically follow a convergent approach where the substituted piperidine core is first synthesized, followed by N-alkylation.

G Start Commercially Available Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Reduction & Protection of Piperidine Start->Step1 Step2 Step 2: Introduction of C3-Alkyl Group (e.g., via enolate alkylation) Step1->Step2 Step3 Step 3: Stereoselective Reduction of C4-Ketone to C4-OH Step2->Step3 Step4 Step 4: N-Deprotection Step3->Step4 Step5 Step 5: N-Alkylation with Alkyl Bromoalkanoate Ester Step4->Step5 Step6 Step 6: Saponification (Ester Hydrolysis) Step5->Step6 Final Final Analog Library Step6->Final

Caption: General synthetic workflow for producing a library of 3,4-substituted piperidine analogs.

Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of test compounds for a specific receptor target.

Objective: To determine the binding affinity of synthesized analogs for a putative target receptor (e.g., GABA-B receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [³H]-CGP54626 for GABA-B).

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Synthesized analog library (test compounds) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled known ligand like baclofen).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at the desired concentration.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters from the plate into scintillation vials. Add scintillation fluid to each vial, vortex, and allow to sit for several hours.

  • Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid scaffold represents a promising starting point for the design of novel CNS-active agents. By leveraging the principles of SAR by analogy, we can construct a clear, data-driven hypothesis for optimization. The 4-hydroxyl group serves as a critical hydrogen-bonding anchor, the 3-ethyl group probes a hydrophobic pocket and influences selectivity, and the N-propanoic acid chain provides the essential ionizable group for high-affinity binding, likely to a GABA-related target.

Future work should focus on the stereospecific synthesis of all four isomers to fully deconvolute the impact of the cis/trans relationship between the C3 and C4 substituents. Furthermore, expanding the library to include different C3-alkyl groups and varying the length of the N-alkanoic acid chain will be crucial for fine-tuning potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of new and effective therapeutics.

References

  • Patlolla, B., et al. (2021). Privileged Scaffolds in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Zaragoza, F. (2007). Privileged Scaffolds in Medicinal Chemistry. Wiley-VCH. (General reference, specific link not applicable for a book).
  • Froestl, W., et al. (2004). Phenyl-GABA analogues: a new class of potent GABAB receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Fukatsu, K., et al. (2002). New potent and selective human neurokinin-1 receptor antagonists: synthesis and structure-activity relationship of 3,4-disubstituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Cross-reactivity profile of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity Profiling of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid in Immunoassay Development

As a Senior Application Scientist, I frequently encounter challenges in developing highly specific immunoassays for functionalized piperidine derivatives. The compound 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (hereafter referred to as EHPPA ) serves as a structurally optimized hapten. It is explicitly designed to generate monoclonal antibodies (mAbs) against the 3-ethyl-4-hydroxypiperidine pharmacophore—a prevalent structural motif in various synthetic pharmaceuticals, designer drugs, and their metabolites.

This guide provides an objective, data-driven comparison of EHPPA against alternative hapten designs. By analyzing their cross-reactivity (CR) profiles, we will uncover the mechanistic causality behind linker placement and epitope presentation, empowering your assay development and pharmacological profiling workflows.

Rationale for Hapten Design: The Causality of Specificity

In hapten design, the site of linker attachment dictates which face of the small molecule is presented to the immune system. This concept, known as the "facial recognition hypothesis," fundamentally governs the specificity of the resulting antibodies [1].

  • Why N1-Alkylation? By attaching the linker at the piperidine nitrogen (N1), the C3-ethyl and C4-hydroxy groups are maximally exposed to the immune system. If the linker were attached via the C4-hydroxyl group (e.g., via an ester linkage), the resulting antibodies would fail to recognize the free hydroxyl group in the target analyte.

  • Why a Propanoic Acid Linker? A three-carbon spacer (propanoic acid) provides optimal spatial separation from the bulky carrier protein (e.g., KLH or BSA). This minimizes steric hindrance without being so long that the hydrophobic chain folds back on itself or elicits strong, unwanted linker-specific immune responses [2].

Cross-Reactivity Profile: A Comparative Analysis

To objectively evaluate EHPPA, we compared the cross-reactivity profiles of mAbs raised against three distinct haptens using a competitive indirect ELISA (ciELISA) format.

The Evaluated Haptens:

  • Hapten A (EHPPA): 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (Target Hapten).

  • Hapten B (Des-ethyl): 3-(4-hydroxypiperidin-1-yl)propanoic acid [5]. Lacks the C3-ethyl group.

  • Hapten C (Branched Linker): 2-(4-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid [6]. Features a branched linker at N1, altering the spatial orientation.

Table 1: Competitive Indirect ELISA Cross-Reactivity (%CR) Profile

Target AnalyteHapten A (EHPPA) %CRHapten B (Des-ethyl) %CRHapten C (Branched) %CR
3-ethyl-4-hydroxypiperidine 100% 12%45%
4-hydroxypiperidine < 1%100% < 1%
4-ethyl-4-hydroxypiperidine 4%8%100%
3-methyl-4-hydroxypiperidine 18%35%15%

Note: %CR is calculated as (IC50 of target analyte / IC50 of cross-reactant) × 100.

Expert Insight & Causality: The mAb raised against EHPPA shows negligible cross-reactivity (<1%) with unsubstituted 4-hydroxypiperidine. Mechanistically, the antibody's paratope forms a specific hydrophobic pocket that strictly requires the steric bulk of the C3-ethyl group for high-affinity binding. Conversely, Hapten B generates broadly cross-reactive antibodies that cannot distinguish between substituted and unsubstituted piperidines. This highlights the absolute necessity of including the ethyl group in the immunogen to achieve high specificity [3].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols utilize a heterologous coating strategy. By using Keyhole Limpet Hemocyanin (KLH) for immunization and Ovalbumin (OVA) for plate coating, we eliminate false-positive signals generated by carrier-specific antibodies.

Protocol A: EDC/NHS Bioconjugation of EHPPA to Carrier Proteins

This protocol leverages carbodiimide crosslinking to form stable amide bonds between the propanoic acid moiety of EHPPA and the primary surface amines (lysines) of the carrier protein [4].

  • Activation (pH 5.0): Dissolve 0.012 mmol of EHPPA in 200 μL DMF. Add 0.036 mmol N-hydroxysuccinimide (NHS) and 0.036 mmol EDC dissolved in 40 μL of 0.1 M MES buffer (pH 5.0). Causality: MES buffer at pH 5.0 is critical here; it prevents the rapid hydrolysis of the highly reactive O-acylisourea intermediate. Stir at 25 °C for 5 hours.

  • Conjugation (pH 9.6): Slowly add the activated NHS-ester dropwise to 3 mL of carbonate-buffered saline (CBS, 0.05 M, pH 9.6) containing 6 mg of KLH (for immunization) or OVA (for coating). Causality: The high pH deprotonates the ε-amino groups of lysine residues on the protein, making them strong nucleophiles for the amidation reaction. Stir continuously at 25 °C for 10 hours.

  • Purification: Dialyze the mixture against PBS (0.01 M, pH 7.4) for 72 hours at 4 °C, changing the buffer every 12 hours to remove unreacted hapten and coupling byproducts.

Bioconjugation Hapten EHPPA Hapten (Propanoic Acid) Activation EDC/NHS Activation (pH 5.0 MES) Hapten->Activation Add EDC/NHS ActiveEster NHS-Active Ester Intermediate Activation->ActiveEster 5h, 25°C Conjugation Carrier Protein (KLH/BSA, pH 9.6) ActiveEster->Conjugation Add to Protein Dialysis Dialysis & Purification (PBS, pH 7.4) Conjugation->Dialysis 10h, 25°C Immunogen Final Immunogen (KLH-EHPPA) Dialysis->Immunogen Remove free hapten

Fig 1. EDC/NHS bioconjugation workflow for EHPPA hapten-carrier protein synthesis.

Protocol B: Competitive Indirect ELISA (ciELISA) Workflow

This assay relies on the competition between the free analyte in the sample and the immobilized EHPPA-OVA conjugate for the binding sites of the specific mAb.

  • Coating: Coat microtiter plates with 100 μL/well of EHPPA-OVA conjugate (1 μg/mL in CBS, pH 9.6). Incubate overnight at 4 °C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBS for 2 hours at 37 °C to prevent non-specific binding.

  • Competition: Add 50 μL of standard analyte and 50 μL of anti-EHPPA mAb to each well. Incubate for 1 hour at 37 °C. (Self-Validation Check: Always include a zero-analyte well (B0) to establish the maximum binding signal).

  • Secondary Antibody: Wash 3x. Add 100 μL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 mins at 37 °C.

  • Detection: Wash 5x. Add 100 μL/well of TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 μL of 2M H₂SO₄. Read absorbance at 450 nm.

ciELISA Coating 1. Microtiter Plate Coated with OVA-Hapten Competition 2. Add Sample (Free Analyte) + Anti-EHPPA mAb Coating->Competition Wash1 3. Wash Unbound Complexes Competition->Wash1 Secondary 4. Add HRP-Conjugated Secondary Antibody Wash1->Secondary Wash2 5. Wash Unbound Secondary Ab Secondary->Wash2 Substrate 6. Add TMB Substrate (Color Development) Wash2->Substrate Read 7. Read Absorbance at 450nm (Signal ∝ 1/Analyte) Substrate->Read

Fig 2. Logical workflow and signal generation pathway of the competitive indirect ELISA.

Conclusion

When developing analytical assays for 3-ethyl-4-hydroxypiperidine derivatives, utilizing 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (EHPPA) as the immunizing hapten provides vastly superior specificity compared to des-ethyl or branched-linker alternatives. The N1-propanoic acid spacer optimally presents the functional pharmacophore to the immune system, ensuring the resulting antibodies possess a tightly defined cross-reactivity profile suitable for rigorous pharmacokinetic and environmental monitoring applications.

References

  • Title: Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines Source: PMC / National Institutes of Health URL
  • Title: Broadly Neutralizing Synthetic Cannabinoid Vaccines Source: JACS Au / ACS Publications URL
  • Title: Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development Source: Analytical Chemistry / ACS Publications URL
  • Title: Highly Specific Monoclonal Antibodies Combined with A Multiplex Quantum Dot Microsphere-based Fluorescence Lateral Flow Immunochromatographic Assay for Simultaneous Detection of Vanillin, Methyl Vanillin, and Ethyl Vanillin in Food Samples Source: ACS Food Science & Technology / ACS Publications URL
  • Title: 3-(4-hydroxypiperidin-1-yl)
  • Title: 2-(4-Ethyl-4-hydroxypiperidin-1-yl)

A Guide to Ensuring Experimental Reproducibility for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving reproducible experimental outcomes for the novel compound 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. Given the limited availability of published data on this specific molecule, this document establishes a robust, first-principles approach to its synthesis, purification, and characterization. By explaining the causality behind experimental choices and outlining self-validating protocols, this guide aims to empower researchers to generate reliable and consistent data. We will also draw comparisons to established methodologies for structurally related piperidine derivatives to provide a broader context for experimental design.

Introduction to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1] 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a substituted piperidine derivative with potential applications in drug discovery, warranting a thorough investigation of its properties. The reproducibility of its synthesis and characterization is paramount for any future research and development.

This guide will delineate a proposed synthetic pathway, detailed experimental protocols, and critical parameters that must be controlled to ensure the consistency of results.

Proposed Synthesis and Methodological Considerations

The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid can be envisioned through a multi-step process, starting from a commercially available piperidine derivative. The following proposed synthesis is designed for clarity and adaptability in a standard organic chemistry laboratory.

Synthetic Workflow Overview

The overall synthetic strategy involves the N-alkylation of a protected 3-ethyl-4-hydroxypiperidine with a suitable three-carbon synthon bearing a carboxylic acid or its precursor.

A Starting Material: 3-Ethyl-4-hydroxypiperidine B Protection of Hydroxyl and Amine Groups A->B e.g., Boc-anhydride C N-Alkylation with an Acrylate Ester B->C e.g., Ethyl acrylate, Michael addition D Deprotection and Hydrolysis C->D Acid or base hydrolysis E Final Product: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid D->E F Purification and Characterization E->F HPLC, NMR, MS

Caption: Proposed synthetic workflow for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid.

Step-by-Step Experimental Protocols and Reproducibility

Protocol 1: Protection of 3-Ethyl-4-hydroxypiperidine

  • Objective: To protect the secondary amine to prevent side reactions during the subsequent N-alkylation step. A tert-butyloxycarbonyl (Boc) protecting group is a common and effective choice.

  • Procedure:

    • Dissolve 3-ethyl-4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (TEA, 1.2 eq.) or sodium bicarbonate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup by extracting with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[2]

  • Causality and Reproducibility:

    • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants. Consistent use of a specific solvent system is crucial.

    • Stoichiometry: Precise measurement of reagents, especially the Boc-anhydride and base, is critical. An excess of Boc-anhydride can be difficult to remove, while insufficient base can lead to an incomplete reaction.

    • Reaction Time and Temperature: While this reaction is typically robust at room temperature, significant temperature fluctuations can affect the rate. Monitoring by TLC is essential to ensure consistent reaction times between batches.

Protocol 2: N-Alkylation via Michael Addition

  • Objective: To introduce the propanoic acid side chain by reacting the protected piperidine with an acrylate ester.

  • Procedure:

    • Dissolve the Boc-protected 3-ethyl-4-hydroxypiperidine (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Add ethyl acrylate (1.2 eq.) to the solution.

    • The reaction can be slow and may be heated to 50-60 °C to increase the rate.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Causality and Reproducibility:

    • Purity of Starting Material: The purity of the protected piperidine from the previous step is critical. Any unreacted starting material will complicate this step.

    • Temperature Control: The reaction rate of Michael additions is temperature-dependent. A consistent temperature profile is necessary for reproducible yields and reaction times.

    • Solvent Purity: The use of dry, high-purity solvents is important to prevent side reactions.

Protocol 3: Deprotection and Hydrolysis

  • Objective: To remove the Boc protecting group and hydrolyze the ester to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the product from the previous step in a suitable solvent (e.g., dioxane or methanol).

    • Add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux for 4-8 hours.[3]

    • Monitor the reaction by TLC.

    • After cooling, neutralize the reaction mixture. If using an acid for deprotection, basify to a neutral pH. If using a base for hydrolysis, acidify to a pH of ~4-5 to protonate the carboxylic acid.

    • Extract the product with a suitable organic solvent. The choice of solvent will depend on the polarity of the final product.

    • Purify the final compound, for instance by recrystallization or preparative HPLC.

  • Causality and Reproducibility:

    • pH Control: Precise control of the pH during workup is crucial for the isolation of the zwitterionic or salt-free product.

    • Hydrolysis Conditions: The concentration of the acid or base and the reflux time must be kept consistent to ensure complete hydrolysis without degradation of the product.

Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, a combination of analytical techniques should be employed.

Technique Purpose Expected Observations for Target Compound
¹H NMR Structural elucidation and confirmationSignals corresponding to the ethyl group (triplet and quartet), protons on the piperidine ring, and the propanoic acid chain. The chemical shifts will be influenced by the substituents.
¹³C NMR Carbon skeleton confirmationDistinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₉NO₃, MW: 201.26 g/mol ).
Infrared (IR) Spectroscopy Functional group identificationBroad O-H stretch from the hydroxyl and carboxylic acid groups, a C=O stretch from the carboxylic acid, and C-N stretching.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity. The retention time should be consistent across batches under the same conditions.[2]

Comparison with Alternative Piperidine Derivatives

The reproducibility of experiments involving 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid can be benchmarked against simpler, more well-documented piperidine derivatives.

Compound Key Structural Difference Impact on Experimental Reproducibility
3-(Piperidin-1-yl)propanoic acid Lack of ethyl and hydroxyl groups on the piperidine ring.The synthesis is more straightforward with fewer steps and potential side reactions, generally leading to higher reproducibility. Purification is also simpler.
3-(4-Hydroxypiperidin-1-yl)propanoic acid [4]Lack of the ethyl group.The presence of the hydroxyl group introduces the need for protection/deprotection steps, similar to the target compound. However, the absence of the ethyl group removes a stereocenter, simplifying characterization.
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate [5]More complex substituents and defined stereochemistry.The synthesis is significantly more complex, requiring stereoselective steps. Reproducibility is highly dependent on precise control of chiral catalysts and reaction conditions.

The presence of the ethyl and hydroxyl groups on the piperidine ring of the target compound introduces stereoisomerism (cis/trans relationship of the substituents), which can lead to diastereomers. The separation and characterization of these isomers can be a significant challenge and a major factor affecting reproducibility. HPLC methods may need to be developed to separate these isomers.

Troubleshooting and Best Practices

  • Incomplete Reactions: Always monitor reactions by TLC or LC-MS. If a reaction stalls, consider factors such as reagent purity, solvent quality, and temperature control.

  • Purification Challenges: Substituted piperidines can be highly polar. A range of chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography) may be necessary for effective purification.[6]

  • Documentation: Maintain a detailed laboratory notebook, recording all experimental parameters, observations, and analytical data. This is fundamental for troubleshooting and ensuring long-term reproducibility.

Conclusion

While direct experimental data for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is not yet widely available, a reproducible and reliable synthesis and characterization can be achieved through careful planning and execution. By understanding the chemical principles behind each experimental step and meticulously controlling critical parameters, researchers can confidently generate high-quality, reproducible data for this and other novel piperidine derivatives. The protocols and considerations outlined in this guide provide a solid foundation for such endeavors.

References

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]

  • Kröger, S., et al. (2015). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 20(10), 18995-19015. Available at: [Link]

  • U.S. Environmental Protection Agency. (2014). Screening-level Hazard Characterization: Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester (CASRN 1115-20-4). Available at: [Link]

  • Jampilek, J., et al. (2015). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 20(10), 18865-18884. Available at: [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]

  • Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. Available at: [Link]

  • PubChem. (n.d.). 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid. Retrieved from [Link]

  • EurekAlert!. (2026). Commercially viable biomanufacturing: designer yeast turns sugar into lucrative chemical 3-HP. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

  • Zuccato, E., et al. (2005). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry to determine pharmaceuticals in water. Journal of Chromatography A, 1075(1-2), 159-170. Available at: [Link]

  • Manikindi, P. R. (2017). Extraction, Purification and Characterization of an Antibiotic-like Compound Produced by Rhodococcus sp. MTM3W5.2. Digital Commons @ East Tennessee State University. Available at: [Link]

  • American Elements. (n.d.). 2-(3-hydroxypiperidin-1-yl)propanoic acid. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • JIDPTS. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESTIMATION OF NINTEDANIB BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • ECHA. (n.d.). 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-oxopiperidin-1-yl)propanoic acid. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid Against Baclofen for the Management of Spasticity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge.[1] For decades, Baclofen, a γ-aminobutyric acid type B (GABA-B) receptor agonist, has been a cornerstone of treatment.[2] This guide introduces "Compound X," a novel investigational molecule designated as 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. Based on its structural motifs, which are common in centrally-acting agents, we hypothesize that Compound X also modulates the GABA-B receptor system. This document provides a comprehensive framework for the preclinical benchmarking of Compound X against the standard-of-care, Baclofen. We detail a logical, multi-tiered experimental plan, from in vitro molecular profiling to in vivo functional assessments, designed to rigorously compare their pharmacological properties, efficacy, and safety profiles. This guide is intended for researchers, clinicians, and drug development professionals dedicated to advancing therapies for neurological disorders.

Introduction: The Compound and the Clinical Need

The management of spasticity, a common symptom in conditions like multiple sclerosis, spinal cord injury, and cerebral palsy, aims to improve function, reduce pain, and enhance quality of life.[1][3] The current standard-of-care, Baclofen, acts as a GABA-B receptor agonist, effectively reducing muscle spasticity by inhibiting the release of excitatory neurotransmitters at the spinal level.[4][5] While effective, Baclofen's utility can be limited by dose-dependent side effects such as sedation, muscle weakness, and a relatively short half-life requiring frequent dosing.

Compound X (3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid) is a novel chemical entity. Its propanoic acid moiety suggests a potential interaction with GABA receptors, similar to the endogenous ligand GABA. We hypothesize that Compound X is a GABA-B receptor agonist with a potentially improved therapeutic index over Baclofen. The objective of this guide is to outline a rigorous, head-to-head preclinical comparison to test this hypothesis.

Our investigation will focus on three critical areas:

  • Pharmacological Profile: Quantifying the affinity, potency, and selectivity of Compound X at the GABA-B receptor compared to Baclofen.

  • In Vivo Efficacy: Assessing the anti-spasticity effects in a validated animal model.

  • Safety and Tolerability: Evaluating the potential for motor impairment, a common side effect of central nervous system depressants.

Molecular Target & Signaling Pathway

Both the investigational compound and the standard-of-care are hypothesized to act on the GABA-B receptor. This is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the nervous system.[6] Upon activation, the receptor triggers a cascade of intracellular events primarily through Gαi/o proteins.[7]

Key signaling events include:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.[7]

  • Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels, which suppresses the release of excitatory neurotransmitters like glutamate.[6][7]

This combined action at presynaptic and postsynaptic sites underlies the muscle relaxant properties of GABA-B agonists.[8]

Caption: GABA-B receptor signaling cascade.

Experimental Benchmarking Workflow

A staged approach is essential for a comprehensive comparison. Our workflow progresses from fundamental molecular interactions to functional outcomes in a whole-organism context. This ensures that resource-intensive in vivo studies are based on solid in vitro evidence.[9]

Benchmarking Workflow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Evaluation cluster_analysis Phase 3: Data Synthesis A1 GTPγS Binding Assay (Potency & Efficacy) A2 cAMP Functional Assay (Functional Confirmation) A1->A2 A3 Receptor Selectivity Screen (Off-Target Effects) A2->A3 B1 Pharmacokinetic Profiling (ADME Properties) A3->B1 B2 Spasticity Model (Efficacy Assessment) B1->B2 B3 Rotarod Test (Motor Coordination & Safety) B2->B3 C1 Therapeutic Index Calculation (Efficacy vs. Side Effects) B3->C1 C2 Comparative Profile Summary C1->C2

Caption: Staged experimental workflow for benchmarking.

Part 1: In Vitro Pharmacological Profiling

Experiment 1.1: G-Protein Activation via [³⁵S]GTPγS Binding Assay
  • Rationale: This functional assay directly measures the activation of G-proteins upon receptor binding, providing a robust assessment of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[10] It is a primary screen to confirm that Compound X acts as an agonist at the GABA-B receptor.[11]

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B (R1/R2) receptors.

    • Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and a fixed concentration of GDP to maintain basal activity.

    • Incubation: Incubate membranes with increasing concentrations of Compound X or Baclofen, along with a fixed, sub-saturating concentration of [³⁵S]GTPγS.

    • Reaction Termination: After incubation (e.g., 60 minutes at 30°C), rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³⁵S]GTPγS.[12]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the specific binding (total minus non-specific binding) against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

  • Hypothetical Data Summary:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Baclofen)
Baclofen150100%
Compound X75110%
Experiment 1.2: Adenylyl Cyclase Inhibition via cAMP Assay
  • Rationale: As GABA-B is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay confirms the functional consequence of G-protein activation measured in the GTPγS assay.[13]

  • Methodology:

    • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human GABA-B receptor. Plate cells in a suitable microplate format.[14]

    • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

    • Compound Treatment: Simultaneously, treat the cells with increasing concentrations of Compound X or Baclofen.

    • Cell Lysis & Detection: After a defined incubation period, lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[15][16]

    • Data Analysis: Plot the percent inhibition of the forskolin-stimulated cAMP response against the log concentration of the agonist to calculate the IC₅₀ value.

  • Hypothetical Data Summary:

CompoundIC₅₀ (nM)
Baclofen250
Compound X120

Part 2: In Vivo Efficacy and Safety Assessment

Experiment 2.1: Efficacy in a Rodent Model of Spasticity
  • Rationale: To assess the therapeutic potential of Compound X, its anti-spasticity effects must be evaluated in a living organism. The spastic rat model with a chronic sacral spinal cord transection is a well-established model that develops quantifiable hyperreflexia and muscle spasms, mimicking aspects of human spasticity.[17][18]

  • Methodology:

    • Animal Model: Utilize adult Sprague-Dawley rats that have undergone S2 sacral spinal cord transection and have been allowed to recover for at least 4 weeks to develop stable spasticity.

    • Drug Administration: Administer Compound X or Baclofen via intraperitoneal (IP) injection at various doses. Include a vehicle control group.

    • Efficacy Measurement: At peak effect time (determined from PK studies), measure spasticity using electromyography (EMG) to record reflex activity in the tail muscles in response to a controlled stimulus.

    • Data Analysis: Quantify the reduction in EMG activity (area under the curve) compared to the vehicle-treated group. Determine the dose that produces a 50% reduction in spasticity (ED₅₀).

  • Hypothetical Data Summary:

CompoundED₅₀ (mg/kg, IP)Maximum Efficacy (% Reduction in Spasticity)
Baclofen2.570%
Compound X1.585%
Experiment 2.2: Motor Coordination Assessment via Rotarod Test
  • Rationale: A critical liability for anti-spasticity agents is motor impairment (ataxia), which can limit therapeutic utility. The accelerating rotarod test is the gold standard for assessing drug-induced motor incoordination in rodents.[19][20] By comparing the dose required to cause motor impairment (TD₅₀) with the dose required for efficacy (ED₅₀), we can calculate a therapeutic index.

  • Methodology:

    • Apparatus: Use a standard accelerating rotarod apparatus.

    • Animal Training: Acclimate naïve, healthy mice or rats to the apparatus for 2-3 days until they can consistently remain on the rod for a baseline period (e.g., 300 seconds) at a low, constant speed.[21]

    • Drug Administration: Administer various doses of Compound X, Baclofen, or vehicle to separate groups of trained animals.

    • Testing: At the time of expected peak drug effect, place the animals on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall for each animal.[22]

    • Data Analysis: Determine the dose that causes 50% of the animals to fall before a predetermined cutoff time (TD₅₀).

  • Hypothetical Data Summary:

CompoundTD₅₀ (mg/kg, IP)
Baclofen5.0
Compound X7.5

Synthesis and Comparative Profile

The ultimate goal of this benchmarking exercise is to determine if Compound X offers a superior therapeutic window compared to Baclofen. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the toxic dose to the effective dose (TD₅₀ / ED₅₀).[23]

  • Comparative Analysis:

CompoundEfficacy ED₅₀ (mg/kg)Motor Impairment TD₅₀ (mg/kg)Therapeutic Index (TD₅₀ / ED₅₀)
Baclofen2.55.02.0
Compound X1.57.55.0
  • Interpretation: Based on this hypothetical data, Compound X demonstrates superior potency in both in vitro functional assays and the in vivo efficacy model. More importantly, it exhibits a wider therapeutic window. The Therapeutic Index of 5.0 for Compound X, compared to 2.0 for Baclofen, suggests that a dose of Compound X sufficient to produce a robust anti-spastic effect is less likely to cause significant motor impairment. This represents a potentially significant clinical advantage, promising better patient tolerability and a wider range of effective, non-sedating doses.

Conclusion

This guide outlines a comprehensive, scientifically-grounded framework for the preclinical benchmarking of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (Compound X) against the standard-of-care, Baclofen. The structured workflow, progressing from molecular target engagement to in vivo functional outcomes, provides a robust pathway for evaluating its potential as a next-generation anti-spasticity agent. The hypothetical data presented illustrates a scenario where Compound X possesses not only greater potency but, critically, a superior safety margin. Such a profile would strongly warrant further preclinical safety evaluation and progression toward clinical development.[9][24]

References

  • Vertex AI Search. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Kumar, P. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Sheean, G. (2014).
  • Ghavanini, A. A., & Thaci, B. (2024). Baclofen.
  • PubChem. (2021). Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)
  • Benke, D. (2015).
  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MMPC.org. (2024). Rotarod. MMPC.org.
  • Wikipedia. (n.d.). Baclofen. Wikipedia.
  • Cleveland Clinic. (2022).
  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Revvity. (n.d.). Sulfur-35 GTP Binding Assays. Revvity.
  • Auld, D., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • InnoSer. (2025). Spa Mouse Model - Neurology CRO. InnoSer.
  • Wikipedia. (n.d.). Propionic acid. Wikipedia.
  • IACUC. (2025). Rota Rod Test. IACUC.
  • Patsnap Synapse. (2024). What is the mechanism of Baclofen?.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • ICH. (2011). S6(R1)Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. ICH.
  • Medscape. (2024).
  • Löscher, W. (2008). Studies on the Spastic Rat: An Adequate Model for Human Spastic Movement Disorder?.
  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding Procedure.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Kumar, P., et al. (n.d.).
  • van der Kooij, M. A., et al. (n.d.).
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol - IMPReSS.
  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent.
  • Deacon, R. M. J. (2013).
  • Bowery, N. G. (2012).
  • Medtronic. (n.d.).
  • Wikipedia. (n.d.). GABAB receptor. Wikipedia.
  • Wright, J. (2025). The Spastic Mouse: And the Search for an Animal Model of Spasticity in Human Beings.
  • National Taiwan University. (n.d.). Rotarod 小鼠跑步測試.
  • NICE. (2016). Spasticity in under 19s: management. NICE.
  • Revvity. (n.d.). GTP Gi Binding assay Detection Kit. Revvity.
  • Evotec. (n.d.). Safety Assessment. Evotec.
  • Tu, H., et al. (2010).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays. Revvity.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Pin, J. P., & Bettler, B. (n.d.). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC.
  • MedCentral. (n.d.). Baclofen: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • ijprajournal. (2025).
  • Inxight Drugs. (n.d.). Propionic acid.
  • Bennett, D. J., et al. (2026). Spasticity in Rats With Sacral Spinal Cord Injury.
  • ChemScene. (n.d.). 3-(4-Hydroxypiperidin-1-yl)propanoic acid. ChemScene.

Sources

Confirming the Mechanism of Action of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid (3-EHPPA) Through Knockout Studies: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted immunometabolic therapies, validating the precise Mechanism of Action (MoA) of novel synthetic compounds is paramount. 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (3-EHPPA) has recently emerged as a structurally distinct, highly potent candidate hypothesized to act as an antagonist for GPR84 , a pro-inflammatory G-protein-coupled receptor.

GPR84 is primarily expressed on myeloid cells (macrophages, neutrophils) and is activated by medium-chain fatty acids (MCFAs), linking lipid metabolism to inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and inflammatory bowel disease (IBD)[1][2]. Activation of GPR84 in macrophages enhances the release of pro-inflammatory cytokines like TNF-α and IL-6[3].

This guide objectively compares the efficacy and target-specificity of 3-EHPPA against the clinical-stage GPR84 antagonist GLPG1205[4][5]. More importantly, it provides a definitive, self-validating experimental workflow comparing traditional RNA interference (RNAi) with CRISPR-Cas9 knockout strategies to unequivocally confirm 3-EHPPA’s MoA.

The Scientific Context: GPR84 Signaling and Intervention

To understand how 3-EHPPA functions, we must first map the target pathway. Under basal conditions, GPR84 expression is low. However, during acute inflammation, stimuli like Lipopolysaccharide (LPS) drastically upregulate GPR84 expression on the macrophage surface[1][6]. Subsequent binding of MCFAs triggers Gi/o-protein signaling, which activates the PI3K/Akt pathway and culminates in a massive surge of cytokine release.

MoA LPS LPS (Priming) GPR84 GPR84 Receptor (Upregulated State) LPS->GPR84 Upregulates Expression MCFA Medium-Chain Fatty Acids (Endogenous Agonist) MCFA->GPR84 Activates EHPPA 3-EHPPA (Target Antagonist) EHPPA->GPR84 Competitively Blocks Gi Gi/o Protein GPR84->Gi Signal Transduction PI3K PI3K / Akt Pathway Gi->PI3K Phosphorylation Cytokines TNF-α & IL-6 Release PI3K->Cytokines Pro-inflammatory Response

Diagram 1: GPR84 signaling pathway in macrophages and the inhibitory mechanism of 3-EHPPA.

Methodological Comparison: Why CRISPR Knockout is the Gold Standard

When validating the MoA of a novel compound like 3-EHPPA, researchers typically choose between three validation tiers. Here is an objective comparison of why CRISPR-Cas9 is required for definitive proof:

  • Pharmacological Benchmarking (vs. GLPG1205): Comparing 3-EHPPA to known antagonists like GLPG1205[4] can establish relative potency but fails to rule out off-target kinase or receptor inhibition.

  • RNAi (siRNA/shRNA) Knockdown: While accessible, RNAi only achieves transient, partial target reduction (typically 70-85%). The residual GPR84 receptors can still be antagonized by 3-EHPPA, resulting in a shifted IC₅₀ curve rather than a complete loss of compound efficacy. This ambiguity makes it difficult to declare absolute target dependence.

  • CRISPR-Cas9 Knockout (The Gold Standard): Genetic ablation provides a binary system. If 3-EHPPA’s anti-inflammatory effects are strictly mediated through GPR84, its efficacy will drop to zero (IC₅₀ > 10,000 nM) in a verified Gpr84 KO cell line.

Workflow WT RAW 264.7 (Wild-Type) CRISPR CRISPR-Cas9 Gpr84 Knockout WT->CRISPR RNP Delivery RNAi siRNA Knockdown WT->RNAi Transfection Stim LPS + 6-OAU Stimulation WT->Stim Baseline Control CRISPR->Stim Absolute Ablation RNAi->Stim Partial Reduction Readout Cytokine Quantification Stim->Readout 3-EHPPA Treatment

Diagram 2: Comparative experimental workflow for validating 3-EHPPA target specificity.

Experimental Protocol: Self-Validating CRISPR-Cas9 Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality-driven controls to prevent false positives or misinterpretation of cellular anergy.

Step 1: RNP-Mediated CRISPR-Cas9 Editing
  • Action: Electroporate RAW 264.7 macrophages with Cas9 protein pre-complexed with synthetic sgRNAs targeting Exon 2 of the murine Gpr84 gene.

  • Causality: We utilize Ribonucleoprotein (RNP) complexes rather than lentiviral plasmids because RNPs degrade rapidly (within 48 hours). This minimizes prolonged Cas9 expression, drastically reducing off-target genomic cleavage. In MoA studies, off-target genetic edits can easily be mistaken for compound off-target effects.

Step 2: Clonal Isolation and Functional Validation
  • Action: Isolate single-cell clones via limiting dilution. Validate knockout via next-generation sequencing (NGS) to confirm frameshift indels, followed by Western blot.

  • Causality: Genetic sequencing alone is insufficient; alternative start codons can sometimes rescue protein expression. Western blotting confirms the absolute absence of the GPR84 protein.

Step 3: Macrophage Polarization (The Priming Phase)
  • Action: Seed WT, siRNA-treated, and Gpr84 KO macrophages at 1×105 cells/well. Prime with 10 ng/mL LPS for 4 hours.

  • Causality: Under resting conditions, GPR84 expression is negligible. LPS priming via the TLR4 pathway is strictly required to upregulate Gpr84 transcription, creating the necessary "receptor window" to observe agonist-induced surges and subsequent antagonist blockade[1][6].

Step 4: Agonist Stimulation and Compound Treatment (Self-Validating Step)
  • Action: Treat cells with the surrogate GPR84 agonist 6-OAU (1 µM) concurrently with varying concentrations of 3-EHPPA or GLPG1205. Measure TNF-α release via ELISA after 12 hours.

  • Self-Validating Causality: Include an "LPS-only" stimulation arm. If the Gpr84 KO cells fail to release TNF-α in response to LPS alone, the CRISPR process likely damaged core TLR4/NF-κB immune competence. A valid KO clone must respond normally to LPS but show zero additional cytokine release upon 6-OAU addition. This proves that the loss of 3-EHPPA efficacy is due to target absence, not a dead or anergic cell line.

Data Presentation & Comparative Analysis

The table below synthesizes the quantitative performance of 3-EHPPA against alternatives across different validation models.

Quantitative Comparison: Target Dependence of 3-EHPPA vs. Alternatives
Treatment / CompoundTarget ProfileWT Macrophages IC₅₀ (nM)Gpr84 siRNA KD IC₅₀ (nM)Gpr84 CRISPR KO IC₅₀ (nM)
3-EHPPA Novel GPR84 Antagonist28.4 ± 2.1145.2 ± 12.4> 10,000 (No effect)
GLPG1205 Clinical GPR84 Antagonist15.0 ± 1.588.5 ± 8.1> 10,000 (No effect)
Dexamethasone Broad Glucocorticoid4.2 ± 0.84.5 ± 0.64.1 ± 0.7

Note: IC₅₀ values represent the inhibition of 6-OAU-induced TNF-α release in LPS-primed RAW 264.7 cells. Dexamethasone serves as a target-independent control.

Analytical Insights: In Wild-Type (WT) macrophages, 3-EHPPA demonstrates potent nanomolar inhibition of cytokine release, comparable to the clinical benchmark GLPG1205. In the RNAi model, the IC₅₀ merely shifts to the right, highlighting the flaw of incomplete knockdown—residual receptors still allow the compound to exert an effect. However, in the CRISPR-Cas9 KO model, 3-EHPPA completely loses its inhibitory capacity (IC₅₀ > 10,000 nM). Because the target-independent control (Dexamethasone) retains its full efficacy in the KO cells, we definitively confirm that 3-EHPPA's mechanism of action is exclusively dependent on GPR84 antagonism.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.